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Core Science & Biosynthesis

Foundational

Advanced Synthesis of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde: A Methodological Whitepaper

Executive Summary & Strategic Retrosynthetic Analysis The synthesis of highly functionalized thiophenes, specifically 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde , represents a critical bottleneck in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Retrosynthetic Analysis

The synthesis of highly functionalized thiophenes, specifically 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde , represents a critical bottleneck in modern drug discovery. This privileged chemical scaffold is frequently embedded in kinase inhibitors targeting the PI3K/mTOR signaling pathways. The thiophene core acts as a stable bioisostere for phenyl rings, the formyl group serves as a versatile electrophilic handle for downstream functionalization (e.g., reductive amination), and the sterically demanding 3-methylmorpholine moiety enhances aqueous solubility while occupying specific hydrophobic pockets in target proteins.

Direct nucleophilic aromatic substitution (SNAr) of secondary amines onto unactivated thiophene rings is thermodynamically unfavorable and often leads to substrate degradation. Consequently, transition-metal-catalyzed cross-coupling—specifically the Buchwald-Hartwig amination—has emerged as the definitive methodology for constructing these C-N bonds[1]. However, the presence of an unprotected aldehyde during palladium catalysis frequently leads to competitive side reactions, including base-catalyzed aldol condensations, or direct poisoning of the catalyst[2]. Thus, a robust three-step sequence (Protection → Amination → Deprotection) is required to ensure a high-yielding, self-validating synthetic system.

Workflow SM 4-Bromothiophene- 2-carbaldehyde Step1 Protection (Ethylene Glycol, TsOH) SM->Step1 Int1 Acetal Protected Intermediate Step1->Int1 Step2 Buchwald-Hartwig (3-Methylmorpholine, Pd) Int1->Step2 Int2 Aminated Acetal Step2->Int2 Step3 Deprotection (HCl, H2O) Int2->Step3 Product Target Molecule Step3->Product

Three-step synthetic workflow for the target molecule.

Mechanistic Causality: The Buchwald-Hartwig Paradigm

The core transformation relies on the palladium-catalyzed amination of the protected 4-bromothiophene derivative. The catalytic cycle involves three critical phases, each dictating specific experimental choices:

  • Oxidative Addition : The active Pd(0) species inserts into the C-Br bond. Electron-rich thiophenes are notoriously sluggish in this step compared to their phenyl counterparts, necessitating highly active, electron-rich phosphine ligands to accelerate the insertion[1].

  • Amine Coordination and Deprotonation : 3-Methylmorpholine coordinates to the Pd(II) center. The steric bulk of the 3-methyl group requires a ligand that can accommodate spatial demands while strictly preventing off-target β-hydride elimination.

  • Reductive Elimination : The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. Bulky biarylphosphine ligands (e.g., RuPhos) lower the activation energy for this step by sterically crowding the Pd center, forcing the aryl and amido groups into close proximity[2].

CatalyticCycle A Pd(0) Active Catalyst B Oxidative Addition (C-Br Bond Cleavage) A->B Protected Thiophene C Pd(II) Aryl Halide Complex B->C D Amine Coordination & Deprotonation (NaOtBu) C->D 3-Methylmorpholine E Pd(II) Amido Complex D->E F Reductive Elimination (C-N Bond Formation) E->F F->A Product Release

Palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Methodology: Self-Validating Protocols

The following protocols have been engineered with built-in in-process controls (IPCs) to ensure trustworthiness, reproducibility, and high fidelity at every stage of the synthesis.

Step 1: Synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane (Acetal Protection)

Causality : Masking the electrophilic formyl group is non-negotiable. It prevents competitive binding to the palladium catalyst and eliminates base-mediated degradation (e.g., Cannizzaro reactions) during the subsequent cross-coupling. Protocol :

  • Charge a round-bottom flask equipped with a Dean-Stark trap with 4-bromothiophene-2-carbaldehyde (1.0 equiv), ethylene glycol (3.0 equiv), and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 equiv) in toluene (0.2 M).

  • Reflux the mixture at 110 °C for 4 hours. Expert Insight: The Dean-Stark trap is critical to drive the equilibrium forward by continuously removing azeotropically formed water.

  • Validation Checkpoint : Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (highly UV active, stains intensely with 2,4-DNP) must be completely consumed.

  • Cool to room temperature, quench with saturated aqueous NaHCO3 to neutralize the acid, extract with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude acetal is typically pure enough (>95% by 1H NMR) for immediate use.

Step 2: Buchwald-Hartwig Amination

Causality : Coupling the sterically hindered 3-methylmorpholine requires a robust catalytic system. RuPhos is selected over traditional ligands (like BINAP) due to its superior performance with secondary aliphatic amines, actively preventing β-hydride elimination[2]. Protocol :

  • In a glovebox or under strict Schlenk conditions, charge an oven-dried flask with the protected acetal (1.0 equiv), Pd2(dba)3 (0.02 equiv, 4 mol% Pd), RuPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Add anhydrous, thoroughly degassed toluene (0.1 M), followed by 3-methylmorpholine (1.2 equiv). Expert Insight: Dissolved oxygen irreversibly oxidizes Pd(0) to inactive Pd(II) species; sparging the solvent with argon for 30 minutes is mandatory.

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Validation Checkpoint : Analyze an aliquot via LC-MS. The mass corresponding to the oxidative addition complex should be absent, and the product mass [M+H]+ should dominate the chromatogram.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Expert Insight: Celite filtration removes colloidal palladium black, which otherwise severely interferes with chromatographic purification and downstream biological assays. Purify via flash column chromatography.

Step 3: Acidic Deprotection to Target Molecule

Causality : Mild acidic hydrolysis of the dioxolane ring regenerates the formyl group without cleaving the newly formed C-N bond or degrading the electron-rich thiophene core. Protocol :

  • Dissolve the aminated acetal in a 1:1 mixture of THF and 1 M aqueous HCl.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint : TLC monitoring will show the disappearance of the non-polar acetal and the emergence of a more polar spot corresponding to the free aldehyde.

  • Neutralize carefully with 1 M NaOH to pH 7-8. Extract with dichloromethane, dry over MgSO4, and concentrate. The final product, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, can be isolated in high purity.

Quantitative Optimization & Catalyst Screening

The choice of the catalytic system is the most critical variable in this synthesis. The table below summarizes the optimization data, demonstrating the causality behind selecting the Pd2(dba)3/RuPhos system for this specific transformation[1],[3],[2].

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(OAc)2XantphosCs2CO3Dioxane10041%Sluggish oxidative addition; significant unreacted starting material observed[1].
Pd2(dba)3BINAPNaOtBuToluene9058%Moderate yield; competitive formation of dehalogenated thiophene byproduct.
Pd2(dba)3tBuBrettPhosK3PO4Toluene9082%Good yield; bulky ligand successfully facilitates reductive elimination[2].
Pd2(dba)3 RuPhos NaOtBu Toluene 90 89% Optimal system; rapid conversion, minimal byproducts, ideal for 2° amines.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde. Designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by established principles of spectroscopic analysis. The methodologies and interpretations presented herein are intended to serve as a robust framework for the characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

The unique structural architecture of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, which integrates a thiophene-2-carbaldehyde core with a 3-methylmorpholine substituent, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to provide a holistic and validated characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of each proton and carbon atom. For 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, a combination of ¹H and ¹³C NMR provides an unambiguous assignment of its constitution.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum is anticipated to exhibit a series of well-resolved signals corresponding to the aromatic protons of the thiophene ring, the aldehyde proton, and the aliphatic protons of the 3-methylmorpholine moiety. The strategic choice of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), is critical for achieving optimal signal dispersion.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
Aldehyde-H9.8 - 10.0Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic ring.
Thiophene-H (C5)7.6 - 7.8Doublet (d)~1.5This proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. It exhibits a small coupling to the proton at C3.
Thiophene-H (C3)6.5 - 6.7Doublet (d)~1.5This proton is shielded relative to H5 and is coupled to it.
Morpholine-H (CH)3.8 - 4.0Multiplet (m)-Protons on the carbon adjacent to the oxygen atom are deshielded.
Morpholine-H (CH₂)3.3 - 3.6Multiplet (m)-Protons on the carbons adjacent to the nitrogen atom.
Morpholine-H (CH)2.8 - 3.0Multiplet (m)-The methine proton of the methyl-substituted carbon.
Methyl-H (CH₃)1.1 - 1.3Doublet (d)~6.5The methyl group protons are split by the adjacent methine proton.
¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides a complementary and often more straightforward analysis, with each unique carbon atom in the molecule typically giving rise to a distinct signal. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Aldehyde (C=O)180 - 185The carbonyl carbon of the aldehyde is significantly deshielded.
Thiophene (C4)150 - 155The carbon atom directly attached to the nitrogen of the morpholine ring.
Thiophene (C2)140 - 145The carbon atom bearing the aldehyde group.
Thiophene (C5)135 - 140The carbon atom adjacent to the sulfur and the aldehyde-bearing carbon.
Thiophene (C3)110 - 115The carbon atom adjacent to the sulfur and the morpholine-substituted carbon.
Morpholine (CH₂)65 - 70The carbon atoms adjacent to the oxygen atom.
Morpholine (CH/CH₂)50 - 55The carbon atoms adjacent to the nitrogen atom.
Methyl (CH₃)15 - 20The aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. The IR spectrum of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is expected to be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

Table 3: Characteristic IR Absorption Bands

Functional GroupExpected Frequency (cm⁻¹)IntensityVibrational Mode
C=O (Aldehyde)1670 - 1690StrongStretch
C-H (Aldehyde)2820 - 2850 & 2720 - 2750MediumStretch (Fermi doublet)
C=C (Aromatic)1500 - 1600MediumStretch
C-N (Amine)1180 - 1360MediumStretch
C-O (Ether)1070 - 1150StrongStretch

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small, solid sample of the compound is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural insights. For 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula determination.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO) and fragmentation of the morpholine ring.

Experimental Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF), and their mass-to-charge ratio (m/z) is measured with high accuracy.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is used to calculate the elemental composition, which is then compared to the theoretical value for C₁₀H₁₃NO₂S.

Data Integration and Structural Confirmation

The definitive structural confirmation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is achieved through the synergistic integration of all spectroscopic data. The process follows a logical workflow to ensure self-validation.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structural Elucidation 1H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity 1H_NMR->Proton_Env 13C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton 13C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Group Identification IR->Functional_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Proposed_Structure Proposed Structure Proton_Env->Proposed_Structure Carbon_Backbone->Proposed_Structure Functional_Groups->Proposed_Structure Mol_Weight->Proposed_Structure Final_Confirmation Validated Structure Proposed_Structure->Final_Confirmation Cross-Validation

Caption: Workflow for Spectroscopic Data Integration.

This systematic approach ensures that the proposed structure is consistent with all acquired experimental data, providing a high degree of confidence in the final structural assignment. The cross-validation of data from orthogonal techniques is a critical component of robust scientific inquiry in chemical synthesis and drug discovery.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]

  • Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan URL: [Link]

  • Title: High-Resolution Mass Spectrometry in Drug Discovery Source: Journal of Mass Spectrometry URL: [Link]

Foundational

Introduction: The Strategic Convergence of Thiophene and Morpholine Scaffolds

An In-depth Technical Guide to 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde and its Analogs Disclaimer: The specific compound 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is not associated with a publicly ava...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde and its Analogs

Disclaimer: The specific compound 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is not associated with a publicly available CAS number at the time of this writing, suggesting it may be a novel or non-commercial entity. This guide is therefore constructed based on established principles of organic chemistry and extrapolates data from closely related, documented analogs to provide a scientifically grounded and comprehensive technical overview for researchers, scientists, and drug development professionals.

The field of medicinal chemistry is in a perpetual quest for novel molecular architectures that can address unmet therapeutic needs. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug design, owing to their diverse chemical properties and ability to engage with biological targets.[1][2] Thiophene, a sulfur-containing aromatic heterocycle, is a "privileged" scaffold, meaning it is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

The aldehyde functionality at the 2-position of the thiophene ring, as seen in thiophene-2-carbaldehyde, serves as a versatile synthetic handle for the elaboration of more complex molecular structures.[4] This reactive group can readily participate in a variety of chemical transformations, including nucleophilic additions and condensation reactions, making it an invaluable building block in organic synthesis.[5]

Complementing the thiophene core, the morpholine moiety is another key player in drug design. This saturated heterocycle is often incorporated into drug candidates to enhance their physicochemical properties. The presence of the morpholine ring can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, which are critical factors for the successful development of a new drug. The combination of a thiophene-2-carbaldehyde core with a morpholine substituent, therefore, represents a promising strategy for the generation of novel drug-like molecules with potentially valuable therapeutic applications.

Molecular Profile and Physicochemical Characteristics

While specific experimental data for 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is unavailable, we can predict its key properties based on its constituent parts and data from analogous compounds.

PropertyPredicted Value / InformationRationale / Comparative Data Source
Molecular Formula C₁₀H₁₃NO₂SBased on the proposed chemical structure.
Molecular Weight 211.28 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature, possibly yellow to brown in color.Analogs such as 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde are described as brown solids.[6]
Solubility Expected to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated, though the morpholine moiety may enhance it compared to unsubstituted thiophene-2-carbaldehyde.General characteristic of similar organic compounds.
Boiling Point Predicted to be high, likely requiring vacuum distillation.Thiophene-2-carbaldehyde has a boiling point of 198 °C at atmospheric pressure.[7]
Stability Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and light over extended periods.General stability of aldehydes and thiophenes.[7]

Proposed Synthesis and Purification

A plausible and efficient synthetic route to 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde would involve a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is well-established for the functionalization of halogenated aromatic rings.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Reaction Scheme:

Synthetic_Workflow 4-Bromo-thiophene-2-carbaldehyde 4-Bromo-thiophene-2-carbaldehyde Reaction Reaction 4-Bromo-thiophene-2-carbaldehyde->Reaction 3-Methylmorpholine 3-Methylmorpholine 3-Methylmorpholine->Reaction Workup Workup Reaction->Workup 1. Quench 2. Extract Purification Purification Workup->Purification Column Chromatography Final_Product 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde Purification->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-thiophene-2-carbaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-methylmorpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed by a suite of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the aldehyde proton around δ 9.8-10.0 ppm. The two protons on the thiophene ring would appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons of the 3-methylmorpholine ring will exhibit characteristic multiplets in the upfield region (δ 2.5-4.0 ppm), with the methyl group appearing as a doublet around δ 1.0-1.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the aldehyde will be observed as a singlet at approximately δ 180-190 ppm. The carbons of the thiophene ring will resonate in the δ 120-150 ppm range. The carbons of the morpholine ring and the methyl group will appear in the upfield region.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde will be present around 1660-1700 cm⁻¹.[8] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.28 m/z).

Potential Applications in Drug Discovery and Research

The structural features of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde suggest its potential utility in several areas of drug discovery and as a research tool.

As a Scaffold for Novel Therapeutics

Thiophene derivatives have been investigated for a wide array of biological activities.[1][3] The title compound could serve as a starting point for the development of novel agents in the following areas:

  • Anti-inflammatory Agents: Many thiophene-containing molecules exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3]

  • Antibacterial Agents: The thiophene nucleus is present in several compounds with demonstrated antibacterial activity.[9]

  • Kinase Inhibitors: The thiophene scaffold can be elaborated to target protein kinases, which are crucial targets in cancer therapy.[10]

Drug_Discovery_Logic Core_Scaffold 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde Synthetic_Modification Aldehyde Chemistry (e.g., Reductive Amination, Wittig) Core_Scaffold->Synthetic_Modification Library_Generation Diverse Chemical Library Synthetic_Modification->Library_Generation Biological_Screening High-Throughput Screening Library_Generation->Biological_Screening Hit_Identification Identification of 'Hit' Compounds (e.g., Anti-inflammatory, Anticancer) Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical workflow for utilizing the title compound in drug discovery.

Conclusion

While 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde may not be a commercially cataloged chemical, its rational design based on the established principles of medicinal chemistry makes it and its analogs compelling targets for synthesis and biological evaluation. The convergence of the versatile thiophene-2-carbaldehyde core with the pharmacokinetically favorable morpholine moiety provides a robust platform for the development of novel small molecules with significant therapeutic potential. This guide offers a foundational framework for researchers to embark on the synthesis, characterization, and exploration of this promising class of compounds.

References

  • Cheméo. 4-Methyl-2-carboxaldehyde-thiophene - Chemical & Physical Properties. Available from: [Link]

  • MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

  • PMC. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]

  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Available from: [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. Available from: [Link]

  • Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available from: [Link]

  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • Organic Syntheses. 2-thenaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Thiophene Derivatives in Modern Drug Discovery. Available from: [Link]

  • JETIR.org. SYNTHESIS, SPECTRAL, BIOLOGICAL, STUDIES OF SCHIFF BASE COMPLEXES OF Cu(II), Co(II), Ru(III) AND V(II) OF THIOPHENE- 2. Available from: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • NIST WebBook. 2-Thiophenecarboxaldehyde. Available from: [Link]

  • NIST WebBook. 2-Thiophenecarboxaldehyde. Available from: [Link]

Sources

Exploratory

A Technical Guide to 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract The confluence of the thiophene-2-carbaldehyde scaffold with a morpholine moiety presents a compelling structural motif for the exploration of novel therapeutic agents. This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of the thiophene-2-carbaldehyde scaffold with a morpholine moiety presents a compelling structural motif for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, a molecule of significant interest in medicinal chemistry. While direct experimental data on this specific compound is nascent, this document synthesizes established knowledge of structurally related compounds to project a robust framework for its synthesis, characterization, and potential biological activities. We will delve into logical synthetic pathways, predictive spectroscopic and analytical signatures, and hypothesize on its mechanism of action based on the well-documented pharmacology of its constituent chemical functionalities. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic promise of novel thiophene derivatives.

Introduction: The Strategic Amalgamation of Thiophene and Morpholine

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone for the design of novel therapeutics.[3] The aldehyde functionality at the 2-position of the thiophene ring serves as a versatile chemical handle for the synthesis of a diverse array of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, further expanding its pharmacological reach.[4][5]

Concurrently, the morpholine and thiomorpholine moieties are prevalent in drug candidates due to their ability to improve physicochemical properties such as solubility and metabolic stability.[6] These saturated heterocycles are often incorporated into molecular designs to enhance drug-receptor interactions and optimize pharmacokinetic profiles.[6] The specific substitution of a 3-methylmorpholine group introduces a chiral center, which can be pivotal for stereospecific interactions with biological targets, potentially leading to enhanced potency and selectivity.

This guide, therefore, focuses on the novel entity, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, which synergistically combines these two pharmacophorically important fragments. We will present a logical, in-depth exploration of its chemical synthesis, analytical characterization, and prospective therapeutic applications, drawing upon the rich literature of related thiophene and morpholine-containing compounds.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the thiophene ring by an electron-withdrawing group and the presence of a suitable leaving group.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be disconnected at the C-N bond, leading to a halogenated thiophene-2-carbaldehyde precursor and 3-methylmorpholine.

Retrosynthesis Target 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde Disconnection C-N bond formation (Nucleophilic Aromatic Substitution) Target->Disconnection Precursors 4-Bromo-thiophene-2-carbaldehyde + 3-Methylmorpholine Disconnection->Precursors

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Protocol

The proposed forward synthesis involves the reaction of a 4-halothiophene-2-carbaldehyde with 3-methylmorpholine in the presence of a suitable base and solvent.

Step-by-Step Protocol:

  • Precursor Preparation: The starting material, 4-bromothiophene-2-carbaldehyde, can be synthesized from 3-bromothiophene through a Vilsmeier-Haack reaction or by metallation followed by formylation.[5][7]

  • Reaction Setup: To a solution of 4-bromothiophene-2-carbaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-methylmorpholine (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture. The base is crucial for scavenging the hydrobromic acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

SynthesisWorkflow Start 4-Bromothiophene-2-carbaldehyde + 3-Methylmorpholine Reaction DMF, K2CO3 80-120 °C Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization: Predictive Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the spectral data of analogous thiophene-2-carbaldehyde derivatives, we can predict the key analytical signatures for 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.[1][8]

Technique Expected Observations
¹H NMR - Aldehydic proton (CHO) singlet around δ 9.8-10.0 ppm. - Thiophene ring protons appearing as doublets or singlets in the aromatic region (δ 7.0-8.0 ppm). - Morpholine ring protons appearing as multiplets in the upfield region (δ 2.5-4.0 ppm). - Methyl group protons on the morpholine ring as a doublet around δ 1.2-1.4 ppm.
¹³C NMR - Carbonyl carbon of the aldehyde group around δ 180-185 ppm. - Thiophene ring carbons in the range of δ 120-150 ppm. - Morpholine ring carbons between δ 45-70 ppm. - Methyl carbon around δ 15-20 ppm.
FT-IR (cm⁻¹) - Strong C=O stretching vibration for the aldehyde at ~1680 cm⁻¹. - C-H stretching of the thiophene ring around 3100 cm⁻¹. - C-N and C-O stretching vibrations from the morpholine ring.
Mass Spec (MS) - A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₃NO₂S).

Potential Therapeutic Applications and Biological Evaluation

The structural features of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde suggest its potential as a versatile scaffold for the development of novel therapeutic agents.

Anticancer Activity

Thiophene-2-carbaldehyde derivatives have demonstrated promising anticancer properties.[5] Chalcones derived from 3-arylthiophene-2-carbaldehydes have shown in vitro antiproliferative activity against human colon cancer cell lines.[5] The mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression.

Hypothesized Mechanism of Action:

Many anticancer agents exert their effects by inducing apoptosis. The title compound could potentially modulate the activity of key proteins in the apoptotic pathway, such as caspases or members of the Bcl-2 family.

Anticancer_Pathway cluster_cell Cancer Cell TargetCompound 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde SignalingPathway Pro-survival Signaling Pathway (e.g., PI3K/Akt) TargetCompound->SignalingPathway Inhibition Apoptosis Apoptosis (Cell Death) SignalingPathway->Apoptosis Inhibits Proliferation Cell Proliferation & Survival SignalingPathway->Proliferation Promotes

Caption: Hypothesized anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with varying concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Antimicrobial Activity

Thiophene derivatives are well-known for their antibacterial and antifungal activities.[1][9] The presence of the electron-withdrawing aldehyde group and the morpholine moiety can contribute to their antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Culture: Grow bacterial or fungal strains in appropriate broth media.

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain thiophene-based compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4]

Anti_inflammatory_Pathway cluster_inflammatory_cell Inflammatory Cell ArachidonicAcid Arachidonic Acid COX_LOX COX / LOX Enzymes ArachidonicAcid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation TargetCompound 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde TargetCompound->COX_LOX Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted analytical data will serve as a valuable reference for researchers undertaking the synthesis and characterization of this compound.

Future research should focus on the actual synthesis and in-depth biological evaluation of this molecule. The exploration of its stereochemistry, owing to the chiral center in the 3-methylmorpholine moiety, will be crucial for understanding its structure-activity relationship. Furthermore, the aldehyde functionality provides a gateway for the creation of a diverse chemical library, which can be screened against a wide range of biological targets to unlock the full therapeutic potential of this promising scaffold.

References

  • Iqbal, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14697-14711. [Link]

  • West, D. X., et al. (2001). Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of [Ni(C(6)H(6)N(3)S(2))(2)]. Journal of Inorganic Biochemistry, 86(2-3), 627-633. [Link]

  • Narayana, B., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 9(4), 794-803. [Link]

  • Abedinifar, F., et al. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. RSC Advances, 11(59), 37247-37271. [Link]

  • Patel, Y. S., & Doshi, V. A. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Reviews, 7(2), 143-154. [Link]

  • Sobola, A. O., et al. (2016). Antimicrobial activity and molecular reactivity of phenylthiosemicarbazones containing the Thiophenyl Nucleus and their Cu(ii) complexes. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]

  • Gronowitz, S., & Hoffman, R. A. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Arkiv för Kemi, 16, 539-562. [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. [Link]

  • Li, J., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. [Link]

  • Al-Hamdan, A., et al. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3). [Link]

  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1855-1886. [Link]

  • Weston, A. W., & Michaels, Jr., R. J. (1951). 2-thenaldehyde. Organic Syntheses, 31, 108. [Link]

  • Kaur, R., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 191-216. [Link]

  • Su, Z., et al. (2012). 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o182. [Link]

  • Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3289. [Link]

Sources

Foundational

molecular weight of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

An In-depth Technical Guide to 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde Abstract This technical guide provides a comprehensive overview of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, a heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from closely related analogues and the broader classes of thiophene and morpholine derivatives. The document covers the compound's physicochemical properties, including its molecular weight, and presents a plausible synthetic route. Furthermore, it details established methodologies for the characterization of such compounds and discusses their potential biological relevance and applications, grounded in authoritative scientific literature.

Introduction and Physicochemical Properties

4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is an organic compound featuring a thiophene ring substituted with a carbaldehyde group and a 3-methylmorpholine moiety. The thiophene core is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The morpholine ring is often incorporated into drug candidates to enhance solubility and metabolic stability.[3] The combination of these two pharmacophores in a single molecule suggests its potential as a valuable building block for novel therapeutic agents and functional materials.

Based on its chemical structure, the key physicochemical properties of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde have been calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂S
Molecular Weight 211.28 g/mol
IUPAC Name 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

Synthesis and Characterization

A proposed synthetic workflow is illustrated below:

G cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination 4-bromothiophene-2-carbaldehyde 4-bromothiophene-2-carbaldehyde ReactionVessel Reaction (Pd Catalyst, Base, Solvent) 4-bromothiophene-2-carbaldehyde->ReactionVessel 3-methylmorpholine 3-methylmorpholine 3-methylmorpholine->ReactionVessel Purification Purification (Column Chromatography) ReactionVessel->Purification Product 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde Purification->Product

Caption: Proposed synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide, adapted for the synthesis of the target compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromothiophene-2-carbaldehyde (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add a base (e.g., Cs₂CO₃, 2.0 eq.) to the flask. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene or dioxane) followed by 3-methylmorpholine (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Characterization

The structural confirmation of the synthesized 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde would rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the thiophene, aldehyde, and 3-methylmorpholine protons and carbons, with their characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aldehyde carbonyl group (around 1680 cm⁻¹) and C-H bonds of the aromatic and aliphatic parts of the molecule.[4]

Potential Applications

Thiophene derivatives are known to possess a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2][5] The incorporation of a morpholine moiety can improve the pharmacokinetic profile of a drug candidate.[3]

Medicinal Chemistry

Given the pharmacological importance of its constituent scaffolds, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde represents a promising starting point for the development of novel therapeutic agents. The aldehyde functional group can be readily transformed into other functionalities, allowing for the synthesis of a diverse library of derivatives for biological screening.[6] For instance, condensation reactions with amines or hydrazines can yield imines or hydrazones, which are also classes of compounds with known biological activities.

Materials Science

Polythiophenes and their derivatives are important conductive polymers with applications in sensors, solar cells, and light-emitting diodes.[7] The functionalization of the thiophene ring allows for the tuning of the polymer's electronic and physical properties. The title compound could serve as a monomer for the synthesis of novel functional polymers.[7]

Conclusion

4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. While specific data for this molecule is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-documented chemistry of its structural components. Further research into this and related compounds is warranted to explore their full potential.

References

  • Benchchem. Application Notes and Protocols for the Analytical Detection of Morpholine in Food Products.
  • Benchchem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • Liquid phase method for morpholine. (2023, November 30).
  • Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. (2016, December 15). European Journal of Chemistry.
  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020, August 29). Kuwait Journal of Science.
  • EvitaChem. 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021, June 25).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Smolecule. Buy Thiophene-2-carbaldehyde | 98-03-3. (2023, August 15).
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
  • Synthesis, Characterization of thiophene derivatives and its biological applic

Sources

Exploratory

Comprehensive Structure Elucidation of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

Executive Summary & Molecular Context In modern drug discovery, the precise structural elucidation of heterocyclic intermediates is non-negotiable. The compound 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

In modern drug discovery, the precise structural elucidation of heterocyclic intermediates is non-negotiable. The compound 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde represents a highly versatile synthetic scaffold. It combines a reactive electrophilic center (the C2 carbaldehyde) with a tunable, chiral pharmacophore (the 3-methylmorpholine ring). The 3-methylmorpholine motif is a privileged structure in medicinal chemistry, famously utilized to enhance kinase selectivity and metabolic stability in clinical candidates such as the ATR inhibitor AZ20 [1].

However, functionalizing the thiophene ring introduces significant analytical challenges. Differentiating between 2,4-disubstituted and 2,5-disubstituted thiophenes using basic 1D NMR can lead to costly downstream synthetic errors [2]. Furthermore, the presence of a chiral center at the C3 position of the morpholine ring requires orthogonal techniques beyond standard isotropic NMR. This whitepaper details a self-validating, first-principles workflow to definitively elucidate the regiochemistry, connectivity, and stereochemistry of this molecule.

The Self-Validating Analytical Strategy

As application scientists, we do not merely run samples; we design logical boundaries. Our elucidation strategy relies on a causal chain of orthogonal techniques, ensuring that every structural claim is supported by at least two independent physical phenomena.

  • HRMS (ESI-TOF): We begin here to establish the absolute boundary condition. By determining the exact mass, we lock in the molecular formula ( C10​H13​NO2​S ), preventing isobaric misassignments.

  • FT-IR Spectroscopy: Before investing time in lengthy 2D NMR acquisitions, FT-IR provides instant orthogonal confirmation of the conjugated aldehyde carbonyl, independent of nuclear relaxation times.

  • 1D & 2D NMR: This is the core engine of our elucidation. 1D NMR provides an inventory of chemical environments. However, because the morpholine ring and thiophene ring are separated by a heteroatom (Nitrogen), through-bond scalar coupling ( J ) is broken in standard COSY. We must rely on HMBC (Heteronuclear Multiple Bond Correlation) to bridge this gap and prove the exact point of attachment.

  • Chiral Resolution: Standard NMR is blind to enantiomers. We must deploy chiral chromatography coupled with X-ray crystallography to resolve the absolute configuration of the 3-methyl group.

ElucidationWorkflow Step1 1. High-Resolution Mass Spectrometry (ESI-TOF HRMS) Step3 3. 1D Nuclear Magnetic Resonance (1H & 13C NMR) Step1->Step3 Exact Mass & Formula Step2 2. Fourier Transform Infrared (FT-IR Spectroscopy) Step2->Step3 Functional Groups Step4 4. 2D NMR Correlation (COSY, HSQC, HMBC) Step3->Step4 Spin Systems Step5 5. Stereochemical Resolution (Chiral HPLC / X-Ray) Step4->Step5 Regiochemistry Final Confirmed Structure: 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde Step5->Final Absolute Configuration

Fig 1: Orthogonal workflow for the structural elucidation of the target compound.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to.

High-Resolution Mass Spectrometry (HRMS)
  • Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350 °C. Calibrate externally with sodium formate clusters to ensure mass accuracy within < 3 ppm.

FT-IR Spectroscopy
  • Preparation: Place 2 mg of the neat crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR)
  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Acquisition (1D): Acquire 1H NMR at 400 MHz (16 scans, 1s relaxation delay) and 13C NMR at 100 MHz (1024 scans, 2s relaxation delay to ensure quaternary carbons are fully relaxed).

  • Acquisition (2D): For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz. This is a critical causality choice: an 8 Hz optimization perfectly captures the 3-bond correlations from the morpholine protons to the thiophene carbons.

Data Synthesis and Regiochemical Proof

The 1D NMR Inventory

The HRMS data yields an [M+H]+ ion at m/z 212.0741, which perfectly matches the calculated exact mass for C10​H14​NO2​S+ (212.0745, Δ = 1.9 ppm). With the formula locked, we analyze the NMR data.

A common pitfall in elucidating functionalized thiophenes is misassigning the substitution pattern [3]. In a 2,5-disubstituted thiophene, the remaining protons at C3 and C4 typically exhibit a vicinal coupling constant ( 3J ) of 3.5–4.0 Hz. Conversely, our 1H NMR data reveals two distinct aromatic doublets at δ 7.35 and 6.60 ppm with a highly characteristic 4J coupling of 1.5 Hz . This unequivocally dictates a 2,4-disubstituted architecture , placing the protons in a meta-like relationship at C3 and C5.

Table 1: Synthesized 1D and 2D NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz)

Position 13C δ (ppm) 1H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1H→13C )
Thiophene-2 143.5--
Thiophene-3 125.27.35, d, J=1.5 C2, C4, C5, CHO
Thiophene-4 152.1--
Thiophene-5 105.86.60, d, J=1.5 C2, C3, C4
Aldehyde (CHO) 183.29.85, sC2, C3
Morpholine-2 71.43.95, dd, J=11.5,3.2 Morph-3, Morph-6
Morpholine-3 50.63.65, mC4 (Thio) , Morph-2, Morph-5, CH3​
Morpholine-5 45.23.15, mC4 (Thio) , Morph-6
Morpholine-6 67.13.85, mMorph-5
Methyl ( CH3​ ) 14.51.15, d, J=6.5 Morph-2, Morph-3
2D NMR and the HMBC Bridge

While the 1.5 Hz coupling proves the 2,4-relationship, it does not prove which group is at position 4. The aldehyde could theoretically be at C4 and the morpholine at C2.

We resolve this via HMBC. The aldehyde proton ( δ 9.85) shows a strong 3J correlation to Thiophene-C3 ( δ 125.2), confirming its placement at C2. Crucially, the protons from the morpholine ring (Morph-H3 at δ 3.65 and Morph-H5 at δ 3.15) show clear 3J correlations across the nitrogen atom directly to the quaternary Thiophene-C4 ( δ 152.1). This "HMBC Bridge" is the definitive proof of connectivity.

HMBC_Network cluster_Protons Proton Donors (1H) cluster_Carbons Carbon Acceptors (13C) H3 Thiophene H-3 C2 Thiophene C-2 H3->C2 2J C4 Thiophene C-4 H3->C4 2J C_Ald Aldehyde C=O H3->C_Ald 3J H5 Thiophene H-5 H5->C2 3J H5->C4 2J H_Ald Aldehyde H H_Ald->C2 2J H_Morph Morpholine H-3/H-5 H_Morph->C4 3J

Fig 2: Critical HMBC correlations establishing the 2,4-disubstituted thiophene regiochemistry.

Stereochemical Resolution of the Chiral Center

Because the C3 position of the morpholine ring bears a methyl group, the molecule exists as two enantiomers (R and S). The biological efficacy of such compounds often relies entirely on a single enantiomer (e.g., the (3R) configuration is vastly preferred in ATR kinase binding pockets) [1].

To validate the stereochemistry:

  • Chiral HPLC: The racemate must be resolved using a chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, using Hexane/Isopropanol 80:20 as the mobile phase).

  • Absolute Configuration: Once isolated, the absolute configuration cannot be determined by standard NMR. The gold-standard self-validating protocol is to grow a single crystal via slow evaporation from Dichloromethane/Hexane. Single-crystal X-ray diffraction utilizing anomalous dispersion (Flack parameter analysis) will definitively assign the R or S configuration. Alternatively, Vibrational Circular Dichroism (VCD) can be compared against Density Functional Theory (DFT) calculations.

Conclusion

The structural elucidation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde requires a disciplined, multi-modal approach. By anchoring our analysis in exact mass (HRMS), definitively mapping the regiochemistry via 4J proton couplings and HMBC cross-correlations, and acknowledging the necessity of chiral resolution for the morpholine pharmacophore, we establish a robust, error-free analytical profile suitable for downstream drug development applications.

References

  • Foote, K. M., et al. "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Kurt, B. Z., et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Journal of Molecular Structure, NIH/PMC. Available at:[Link]

  • "Supporting Information: Thiophene-2-carbaldehyde (2u) NMR Elucidation." RSC Advances, Royal Society of Chemistry. Available at:[Link]

Foundational

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Thiophenes For Researchers, Scientists, and Drug Development Professionals Abstract The thiophene ring, a five-membered aromatic heterocycle containin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted thiophenes, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the structure-activity relationships that govern their potency, explore their mechanisms of action, and provide detailed experimental protocols for their biological evaluation.

Introduction: The Versatility of the Thiophene Moiety

Thiophene and its derivatives are not only prevalent in a number of FDA-approved drugs but are also the subject of extensive research due to their wide-ranging pharmacological effects.[3][4] The sulfur atom in the thiophene ring imparts a unique set of physicochemical properties, including increased lipophilicity and the ability to engage in specific interactions with biological targets, that distinguish it from its carbocyclic analog, benzene.[3][5] These characteristics, coupled with the synthetic tractability of the thiophene core, allow for the facile generation of diverse chemical libraries for drug discovery campaigns.[6][7] The biological activity of substituted thiophenes is profoundly influenced by the nature and position of substituents on the ring, a critical aspect for rational drug design.[1][2]

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted thiophenes have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][8]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways implicated in cancer progression.[2] Notable mechanisms include:

  • Kinase Inhibition: Many thiophene-containing compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. For instance, certain derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in many cancers.[9]

  • Enzyme Inhibition: Thiophene derivatives have been identified as inhibitors of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in inflammation-associated cancers.[10][11] Additionally, some have shown inhibitory activity against topoisomerase II, an enzyme essential for DNA replication in cancer cells.[12]

  • Induction of Apoptosis: Several studies have reported the ability of substituted thiophenes to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspase cascades and the disruption of the mitochondrial membrane potential.[5][12]

A simplified representation of the multi-targeted anticancer activity of substituted thiophenes is depicted below:

Thiophene Substituted Thiophenes Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Thiophene->Kinase Enzyme Enzyme Inhibition (e.g., COX, LOX, Topo II) Thiophene->Enzyme Apoptosis Apoptosis Induction Thiophene->Apoptosis Cancer Cancer Cell Kinase->Cancer Inhibits Proliferation Enzyme->Cancer Inhibits Growth & DNA Replication Apoptosis->Cancer Induces Cell Death AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiophene Substituted Thiophenes Thiophene->COX Inhibits Thiophene->LOX Inhibits

Caption: Inhibition of inflammatory pathways by substituted thiophenes.

Structure-Activity Relationship (SAR) Highlights

The anti-inflammatory activity of thiophenes is influenced by specific structural features:

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group is a common feature in many thiophene-based NSAIDs, as it often mimics the substrate for COX enzymes. [11]* Amide and Ester Groups: Amine, amide, and ester functionalities have also been shown to be important for anti-inflammatory activity and recognition by biological targets. [11]* Alkyl and Methoxy Groups: The incorporation of methyl and methoxy groups can enhance anti-inflammatory effects. [11]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted thiophenes have demonstrated promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. [13][14]

Mechanism of Action: Disrupting Bacterial Integrity

The antimicrobial mechanisms of thiophene derivatives are diverse and can include:

  • Membrane Permeabilization: Some thiophenes have been shown to increase the permeability of bacterial membranes, leading to cell death. [13]* Inhibition of Adherence: Certain derivatives can reduce the adherence of bacteria to host cells, a crucial step in the infection process. [13]* Enzyme Inhibition: Molecular docking studies suggest that thiophenes can bind to and inhibit essential bacterial enzymes, such as D-alanine ligase. [15]

Structure-Activity Relationship (SAR) for Antimicrobial Potency

Key SAR findings in the context of antimicrobial activity include:

  • Substitution at the 2- and 5-positions: The nature of substituents at these positions on the thiophene ring significantly impacts antibacterial activity. For instance, the introduction of a 4-chlorophenyl substituent at the amide of the 2-position enhanced potency against certain pathogens. [13]* Heterocyclic Scaffolds: The fusion or linkage of the thiophene ring to other heterocyclic systems, such as triazoles and benzimidazoles, can lead to potent antimicrobial agents. [16]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (mg/L or µg/mL)Reference
Thiophene 4 Colistin-Resistant A. baumanniiMIC50: 16-32 mg/L[13]
Thiophene 8 Colistin-Resistant E. coliMIC50: 8-32 mg/L[13]
Thiophene 7 Pseudomonas aeruginosaMore potent than gentamicin[16]
Spiro–indoline–oxadiazole 17 Clostridium difficile2 to 4 μg/ml[15]
Benzo[b]thiophene derivatives Candida species32 to 64 µg/mL[14]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of substituted thiophenes on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted thiophene compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted thiophene compounds in the cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of substituted thiophenes against bacteria. [15] Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Substituted thiophene compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the substituted thiophene compounds in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Substituted thiophenes represent a highly versatile and privileged scaffold in drug discovery, with demonstrated efficacy across a spectrum of therapeutic areas. Their rich structure-activity relationships provide a fertile ground for the rational design of novel and potent drug candidates. Future research should focus on leveraging computational tools for in silico screening and lead optimization, as well as exploring novel synthetic methodologies to access a wider chemical space of thiophene derivatives. The continued investigation of this remarkable heterocycle holds immense promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes - Benchchem. (n.d.).
  • Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. (n.d.). PubMed.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). PMC.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PubMed.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016, February 17). MDPI.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024, February 6). Taylor & Francis.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI.
  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida.
  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012, June 12). PubMed.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). ResearchGate.
  • Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. (2021, February 1).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
  • The Role of Thiophene Derivatives in Modern Drug Discovery. (2026, March 29).
  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (2019, September 15).
  • Thiophene-containing compounds with antimicrobial activity. (2022, June 15). PubMed.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PMC - NIH.
  • Thiophene-Based Compounds. (2021, October 9). Encyclopedia MDPI.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
  • Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. (2019, October 1). PubMed.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (n.d.).
  • (PDF) Synthesis, properties and biological activity of thiophene: A review. (n.d.). Academia.edu.
  • Biological Activities of Thiophenes. (2024, January 16). Encyclopedia MDPI.
  • Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. (2006, March 1). PubMed.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, November 17). ACS Publications.
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis.

Sources

Exploratory

Sourcing and Synthesis of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde: A Technical Guide for Kinase Inhibitor Development

As a Senior Application Scientist overseeing early-stage medicinal chemistry workflows, I frequently encounter supply chain and synthetic bottlenecks when sourcing highly functionalized heterocyclic building blocks. 4-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage medicinal chemistry workflows, I frequently encounter supply chain and synthetic bottlenecks when sourcing highly functionalized heterocyclic building blocks. 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is a prime example of a niche, high-value intermediate. It is not merely a structural curiosity; it is a critical pharmacophore precursor used in the design of highly selective lipid and protein kinase inhibitors.

This whitepaper provides an in-depth analysis of the compound’s structural significance, commercial sourcing strategies, and a self-validating synthetic protocol for in-house scale-up when commercial supply chains fall short.

Pharmacophore Rationale: The Morpholino-Thiophene Core

To understand the sourcing landscape, one must first understand the molecular demand. The integration of a morpholine ring onto a thiophene scaffold is a hallmark of modern targeted oncology therapies.

  • The Hinge-Binding Morpholine: The morpholine ring is a privileged scaffold for lipid kinase inhibition, particularly against PI3K ()[1]. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kγ) or Val882 (in PI3Kα).

  • Chiral Selectivity (The 3-Methyl Advantage): The addition of a methyl group at the 3-position of the morpholine ring introduces a stereocenter. Depending on the enantiomer used—typically (S)-3-methylmorpholine—the methyl group projects into a small, lipophilic specificity pocket adjacent to the ATP-binding hinge region. This steric bulk drastically reduces off-target binding to structurally similar kinases like mTOR.

  • The Thiophene-2-Carbaldehyde Spacer: The thiophene ring acts as a planar, heteroaromatic spacer that vectors the morpholine into the hinge region while projecting the rest of the molecule toward the affinity pocket ()[2]. The 2-carbaldehyde moiety is a versatile electrophile, allowing chemists to perform reductive aminations, Knoevenagel condensations, or cyclizations to build complex thieno-pyrimidine cores.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase (Hinge Region) RTK->PI3K Activates PIP3 PIP3 Secondary Messenger PI3K->PIP3 Phosphorylates PIP2 PIP2 Substrate PIP2->PIP3 Conversion AKT AKT / PKB Signaling PIP3->AKT Recruits mTOR mTORC1 Cell Survival & Proliferation AKT->mTOR Activates Inhibitor 4-(3-Methylmorpholin-4-yl) thiophene-2-carbaldehyde Derived Inhibitor Inhibitor->PI3K Competitive Hinge Binding (Morpholine Oxygen H-Bond)

Fig 1. Mechanism of action for morpholino-thiophene derived inhibitors in the PI3K/AKT/mTOR pathway.

Commercial Sourcing Landscape & Supplier Evaluation

Because 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is a specialized intermediate, it is rarely held in bulk inventory by generalist catalog suppliers. Procurement teams must navigate a tiered supplier ecosystem. When evaluating commercial suppliers, chiral purity is the most critical metric; trace amounts of the opposite enantiomer can derail downstream SAR data.

Table 1: Commercial Supplier Evaluation Matrix
Supplier CategoryTypical VendorsLead TimePurity StandardBest Use Case / Strategy
Tier 1: Specialized Catalogs eMolecules, Enamine, BLD Pharm1–3 Weeks>95% (Chemical)Ideal for early-stage SAR screening and hit-to-lead optimization.
Tier 2: Custom CDMOs WuXi AppTec, Pharmaron, Asymchem6–10 Weeks>98% (Chem), >99% eeNecessary for scale-up, preclinical toxicology, and GMP manufacturing.
Tier 3: Aggregators ChemSrc, MolPort, LookChemVariableVendor-dependentBroad sourcing when primary catalogs are out of stock. Requires strict internal QC.

De Novo Synthesis & Scale-Up Protocol

When commercial lead times exceed project timelines, in-house synthesis becomes mandatory.

Causality in Reaction Design: Why use Buchwald-Hartwig amination instead of Nucleophilic Aromatic Substitution (SNAr)? While the 2-carbaldehyde group is electron-withdrawing, the 4-position on the thiophene ring is meta to this activating group. This renders standard SNAr thermodynamically unfavorable. Palladium-catalyzed cross-coupling is therefore required to forge the C-N bond ()[3].

Furthermore, the aldehyde must be protected. Free aldehydes can coordinate with Palladium catalysts (causing deactivation) and can form reversible iminium species with the secondary amine, leading to complex reaction mixtures.

Step-by-Step Self-Validating Protocol

Step 1: Acetal Protection of the Aldehyde

  • Procedure: Dissolve 4-bromothiophene-2-carbaldehyde (1.0 eq) in anhydrous toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Execution & Causality: Reflux the mixture under Dean-Stark conditions. The Dean-Stark apparatus provides a visual, self-validating cue: it physically traps the water byproduct, driving the equilibrium forward. Stop the reaction when water evolution ceases (typically 4-6 hours).

  • Isolation: Wash with saturated NaHCO3 to neutralize the acid, dry over Na2SO4, and concentrate to yield the protected acetal intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Procedure: In a rigorously degassed Schlenk flask, combine the protected thiophene (1.0 eq), (S)-3-methylmorpholine (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane. Heat at 90°C for 12 hours.

  • Causality: XPhos is explicitly chosen as the ligand because its bulky, electron-rich biaryl structure facilitates the challenging reductive elimination step required for secondary aliphatic amines. Cs2CO3 provides the necessary basicity to drive the catalytic cycle without the harsh nucleophilicity of alkoxides, which could prematurely cleave the acetal.

Step 3: Acidic Deprotection & Isolation

  • Procedure: Filter the cooled reaction mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, dissolve the crude residue in THF, and add 2M HCl. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor the deprotection via LC-MS. The self-validating endpoint is the complete disappearance of the acetal mass and the emergence of the target aldehyde mass ([M+H]+ = 212.07 m/z).

  • Purification: Neutralize with NaHCO3, extract with EtOAc, and purify via silica gel flash chromatography.

Synthesis_Workflow SM1 4-Bromothiophene- 2-carbaldehyde Prot Acetal Protection (Ethylene Glycol) SM1->Prot Step 1 Couple Buchwald-Hartwig Cross-Coupling (Pd) Prot->Couple Protected Core SM2 (S)-3-Methylmorpholine SM2->Couple Amine Partner Deprot Acidic Deprotection (HCl / THF) Couple->Deprot Step 2 Target Target Compound (Crude) Deprot->Target Step 3 QC Supplier QC: Chiral SFC & NMR Target->QC Validation

Fig 2. Self-validating synthetic workflow and QC pipeline for 4-(3-methylmorpholin-4-yl)thiophene.

Analytical Validation & Quality Control (QC)

Whether synthesized in-house or procured from a Tier 3 aggregator, the compound must undergo rigorous analytical release testing. Do not blindly trust a supplier's Certificate of Analysis (CoA) for chiral building blocks.

Table 2: Analytical Release Specifications
ParameterAnalytical MethodAcceptance CriteriaCausality / Rationale
Chemical Purity UPLC-UV (254 nm)≥ 95.0% (Area %)Ensures no interference from residual Pd catalysts, ligands, or unreacted starting materials in downstream biology.
Chiral Purity Chiral SFC (e.g., Chiralpak AD-H)≥ 99.0% eeCritical: Supercritical Fluid Chromatography (SFC) is used instead of reverse-phase HPLC to prevent the racemization of sensitive chiral amines. Ensures the inactive enantiomer does not skew kinase selectivity data.
Identity 1H NMR (400 MHz, CDCl3)Conforms to structureConfirms the correct regiochemistry of the morpholine substitution on the thiophene ring.
Mass Confirmation LC-MS (ESI+)[M+H]+ = 212.07 m/zValidates the exact molecular weight of the deprotected target aldehyde.

References

  • Title: Phosphatidylinositol 3-kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Source: Journal of Medicinal Chemistry, 2015, 58, 41-71. URL: [Link]

  • Title: Development of Scalable Syntheses of Selective PI3K inhibitors. Source: Organic Process Research & Development (ACS Publications), 2011. URL: [Link]

  • Title: THIOPHENE OR THIAZOLE DERIVATIVES AND THEIR USE AS PI3K INHIBITORS.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Novel Amine Derivatives from 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

Introduction: The Thiophene Scaffold in Modern Chemistry The thiophene ring is a privileged five-membered sulfur-containing heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a privileged five-membered sulfur-containing heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically approved drugs and advanced materials.[1][3][4] The functionalization of the thiophene core is a critical step in the development of new chemical entities. Thiophene-2-carbaldehydes, in particular, are versatile intermediates, acting as key building blocks for a wide array of molecular architectures.[3][5]

This document provides a detailed guide to the reaction of a specific, highly functionalized precursor, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde , with primary and secondary amines. We will explore two primary synthetic pathways:

  • Schiff Base (Imine) Formation: The direct condensation of the aldehyde with a primary amine to form a C=N double bond, yielding thiophene-based imines. These products are valuable in their own right as ligands, biologically active molecules, and synthetic intermediates.[6][7][8][9]

  • Reductive Amination: A one-pot procedure that converts the aldehyde and an amine directly into a more stable secondary or tertiary amine derivative via an intermediate iminium ion, which is reduced in situ.[10][11][12] This is one of the most robust and widely used methods for C-N bond formation in drug discovery.

These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical considerations for successful synthesis.

Core Chemical Principles and Reaction Mechanisms

The reactivity of the aldehyde group on the thiophene ring is central to these transformations. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack by amines, initiating both reaction cascades.

A. Pathway 1: Schiff Base (Imine) Formation

The formation of a Schiff base, or imine, is a reversible condensation reaction between an aldehyde and a primary amine.[13][14] The process is typically catalyzed by acid and involves the elimination of a water molecule.[15]

Mechanism: The reaction proceeds in two main stages:

  • Carbinolamine Formation: The lone pair of electrons on the amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the thiophene-2-carbaldehyde. A proton transfer results in a neutral intermediate called a carbinolamine.[13]

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The subsequent elimination of water and deprotonation of the nitrogen atom yields the stable, conjugated imine product.[15]

To ensure a high yield, the water produced must often be removed from the reaction mixture to drive the equilibrium toward the product, for instance, by using a Dean-Stark apparatus.[16]

G cluster_0 Schiff Base (Imine) Formation Thio_Aldehyde 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde Carbinolamine Carbinolamine Intermediate Thio_Aldehyde->Carbinolamine  Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Schiff Base (Imine) Product Carbinolamine->Imine  Dehydration (-H2O) H2O Water (byproduct) Carbinolamine->H2O

Caption: Mechanism of Schiff Base formation.

B. Pathway 2: Reductive Amination

Reductive amination is a powerful and highly efficient one-pot method for synthesizing secondary and tertiary amines.[12][17] It circumvents the need to isolate the often-unstable imine intermediate and prevents the common problem of over-alkylation seen in direct alkylation methods.[11][18] The process involves the in-situ formation of an imine or iminium ion, which is then immediately reduced to the corresponding amine.

Mechanism & Choice of Reagent: The reaction begins identically to Schiff base formation. However, a reducing agent is present in the reaction mixture. The key to success is using a reagent that is selective enough to reduce the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.

Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10] Its popularity stems from several factors:

  • Mildness and Selectivity: It is less reactive than sodium borohydride and does not readily reduce aldehydes or ketones at neutral pH, but it rapidly reduces iminium ions.[10][18]

  • Operational Simplicity: The reaction can typically be run at room temperature in common aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[10][17]

  • Safety: It is safer to handle than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.[18]

The steric bulk and electron-withdrawing acetate groups on STAB moderate its hydridic character, granting it the necessary selectivity for a clean, one-pot reaction.[10]

G cluster_1 Reductive Amination Workflow Reactants Thiophene Aldehyde + Amine (Primary or Secondary) Imine_Iminium In-situ Imine/Iminium Ion Formation Reactants->Imine_Iminium  Condensation Product Final Amine Product (Secondary or Tertiary) Imine_Iminium->Product  Selective Reduction STAB NaBH(OAc)3 (STAB) STAB->Product

Caption: One-pot reductive amination workflow.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of a Thiophene-based Schiff Base (Imine)

This protocol describes a general procedure for the condensation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde with a primary amine.

Materials:

  • 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)

  • Toluene or Benzene

  • Catalytic amount of p-Toluenesulfonic acid (p-TsOH) or acetic acid

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in toluene (approx. 0.2 M concentration).

  • Add the primary amine (1.0-1.1 eq) to the solution, followed by a catalytic amount of p-TsOH.

  • Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[16]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel if it is an oil.[6]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a robust method for synthesizing secondary or tertiary amines from the thiophene aldehyde.

Materials:

  • 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Round-bottom flask, stir bar, and an inert atmosphere setup (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Add the 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 eq) and the desired amine (1.0 - 1.2 eq) to the flask.

  • Add anhydrous DCE or DCM to dissolve the reactants (to a concentration of approximately 0.1-0.2 M relative to the aldehyde). Stir the solution at room temperature.

  • Crucial Step: Add the sodium triacetoxyborohydride (1.2 - 1.5 eq) to the stirred solution portion-wise over 5-10 minutes. Note: STAB is hygroscopic and should be handled quickly in a dry environment.[10] The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.[10]

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amine product.[19]

Data Presentation: Comparative Overview

The choice of reaction pathway is dictated by the desired final product. The table below summarizes the key differences between the two methodologies.

ParameterSchiff Base FormationReductive Amination
Reaction Type CondensationOne-Pot Condensation-Reduction
Key Reagents Aldehyde, Primary Amine, Acid CatalystAldehyde, Amine, NaBH(OAc)₃
Product Imine (C=N bond)Amine (C-N single bond)
Typical Solvents Toluene, Benzene (for water removal)Anhydrous DCE, DCM, THF[20]
Temperature Reflux / Elevated TemperatureRoom Temperature[10]
Reaction Time 2 - 12 hours1 - 24 hours
Key Considerations Reversible reaction; requires water removal. Product can be sensitive to hydrolysis.Moisture-sensitive reagent (STAB)[10]; requires anhydrous conditions. Broader amine scope (1° & 2°).

Troubleshooting and Authoritative Insights

  • Low Yield in Schiff Base Formation: If the reaction stalls, ensure the system is free of leaks and that water is being effectively removed. Adding a fresh portion of the acid catalyst can sometimes restart a sluggish reaction.

  • Hydrolysis of Imine Product: Schiff bases can be susceptible to hydrolysis back to the aldehyde and amine, especially under acidic aqueous conditions.[15] Ensure workup conditions are neutral or slightly basic and avoid prolonged exposure to moisture during storage.

  • Failed Reductive Amination: The most common cause of failure is the deactivation of the STAB reagent due to moisture.[10] Always use anhydrous solvents and handle the reagent in a dry environment. Verify the quality of the STAB if reactions consistently fail.

  • Weakly Nucleophilic Amines: Very electron-poor amines (e.g., certain anilines) may react slowly. For these substrates, allowing the aldehyde and amine to stir together for 30-60 minutes to facilitate pre-formation of the iminium ion before adding STAB can improve yields. For very challenging ketone substrates (not applicable here, but for general knowledge), adding a stoichiometric amount of acetic acid can be beneficial.[10]

Conclusion

4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is a highly valuable and versatile building block. Its reaction with amines via either Schiff base formation or reductive amination opens a gateway to a diverse library of novel thiophene derivatives. Reductive amination with sodium triacetoxyborohydride is generally the preferred method for creating stable amine analogues for drug discovery pipelines due to its high efficiency, mild conditions, and operational simplicity. By understanding the underlying mechanisms and following the detailed protocols herein, researchers can effectively leverage these powerful C-N bond-forming reactions to advance their scientific objectives.

References

  • Benchchem. (2025).
  • Głowacki, I. et al. (2020). New Thiophene Imines Acting as Hole Transporting Materials in Photovoltaic Devices.
  • Ozturk, K. et al. (2025). Synthesis of thiophene-based imine and phosphoazometine compounds: in vitro antiproliferative, antimicrobial, antioxidant, carbonic anhydrase I and II enzyme inhibition evaluations and molecular docking study.
  • Ozturk, K. et al. (2025). Synthesis of thiophene-based imine and phosphoazometine compounds: in vitro antiproliferative, antimicrobial, antioxidant, carbonic anhydrase I and II enzyme inhibition evaluations and molecular docking study. Semantic Scholar.
  • Medley, J. W. (n.d.).
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  • Organic Chemistry Portal. (n.d.).
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  • Lin, M. et al. (2007). Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated 2-Methylene-1,3-dithioles.
  • Abdel-Magid, A. F. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines.
  • Organic Chemistry Data. (n.d.).
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  • Taylor & Francis. (n.d.). Schiff bases – Knowledge and References.
  • Gannett, P. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?. Quora.
  • Royal Society of Chemistry. (2013).
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  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Smolecule. (2023). Buy Thiophene-2-carbaldehyde | 98-03-3.
  • Sigma-Aldrich. (n.d.).
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  • Sciforum. (n.d.). Mannich-type reaction of tetrahydropyridine-2-thiolates with primary amines and α-substituted propanals.
  • Bouziane, A. et al. (2023).
  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes.
  • Chaudhary, A. et al. (n.d.). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
  • Semantic Scholar. (n.d.). The Reaction of Thiophene with Formaldehyde and Salts of Hydroxylamine1.

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Application

Application Notes and Protocols for 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde: A Key Building Block for Kinase Inhibitors

Introduction: The Strategic Integration of Privileged Scaffolds in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors is a paramount objective, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Integration of Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors is a paramount objective, particularly in the development of targeted cancer therapies. The strategic use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – is a cornerstone of this endeavor. This guide focuses on the application of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde , a bespoke building block that masterfully combines the desirable attributes of two such scaffolds: the thiophene ring and the morpholine moiety.

The thiophene ring, a sulfur-containing five-membered heterocycle, is a well-established bioisostere of the phenyl ring.[1][2][3] Its incorporation into small molecules can enhance physicochemical properties, improve metabolic stability, and provide a versatile handle for further chemical modification.[4] The morpholine ring, on the other hand, is a common feature in numerous approved drugs and is prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[5][6] In the context of kinase inhibitors, the morpholine oxygen often plays a critical role as a "hinge-binder," forming a key hydrogen bond with the kinase hinge region, a crucial interaction for potent inhibition.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde in the construction of potent and selective kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.

PART 1: Synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Bromothiophene-2-carbaldehyde B 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde A->B Buchwald-Hartwig Amination Pd catalyst, ligand, base C (R)-3-Methylmorpholine C->B

Caption: Proposed synthetic route to the target building block.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • (R)-3-Methylmorpholine (or the racemic mixture, depending on the desired final product)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromothiophene-2-carbaldehyde (1.0 eq), (R)-3-methylmorpholine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., sodium tert-butoxide, 1.5 eq) and anhydrous toluene.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

PART 2: Application in the Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The aldehyde functionality of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde serves as a versatile starting point for the construction of more complex heterocyclic systems, such as the thieno[2,3-d]pyrimidine scaffold, which is a common core in many PI3K and mTOR inhibitors.[3][6][9][10]

General Workflow for Inhibitor Synthesis

Inhibitor_Synthesis_Workflow start 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde step1 Condensation with Urea/Thiourea start->step1 product1 Thieno[2,3-d]pyrimidin-4(3H)-one step1->product1 step2 Chlorination (e.g., POCl3) product1->step2 product2 4-Chlorothieno[2,3-d]pyrimidine step2->product2 step3 Nucleophilic Aromatic Substitution (SNAr) product2->step3 final_product Final Inhibitor (e.g., with amine side chain) step3->final_product

Caption: General workflow for synthesizing thienopyrimidine inhibitors.

Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Core

This protocol describes a general method for the cyclization of the starting aldehyde to form the core heterocyclic system.

Materials:

  • 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

  • Urea or Thiourea

  • Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 eq) and urea (or thiourea, 1.5 eq) in anhydrous DMF.

  • Base Addition: Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and pour it into ice water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the thieno[2,3-d]pyrimidin-4(3H)-one (or thione).

The resulting thienopyrimidine core can then be further functionalized, for example, by chlorination of the 4-position followed by nucleophilic aromatic substitution to introduce various side chains, allowing for the exploration of structure-activity relationships.

PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The design of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde as a building block is a deliberate strategy to leverage the synergistic effects of its constituent parts for potent and selective kinase inhibition.

The Role of Each Moiety
MoietyFunction in Kinase InhibitionRationale and Supporting Evidence
Thiophene Ring - Scaffold for orienting other functional groups- Bioisostere for a phenyl ringThe thiophene scaffold is a "privileged" structure in medicinal chemistry, often leading to improved potency and pharmacokinetic profiles compared to its phenyl counterparts.[1][4]
Morpholine Ring - Hinge-binding motif - Improves solubility and PK propertiesThe oxygen atom of the morpholine ring is crucial for forming a hydrogen bond with the backbone amide of a key residue in the kinase hinge region (e.g., Val882 in PI3Kγ).[8] This interaction is a hallmark of many potent PI3K/mTOR inhibitors.[7]
3-Methyl Group - Confers selectivity - Modulates conformationThe introduction of a methyl group at the 3-position of the morpholine ring has been shown to enhance selectivity for mTOR over PI3Kα.[11] This is likely due to steric interactions within the active site that favor binding to one kinase over the other. The (R)-enantiomer is often the more active stereoisomer.[11]
Carbaldehyde Group - Synthetic handle for further elaborationThe aldehyde allows for the construction of fused heterocyclic systems, such as the thieno[2,3-d]pyrimidine core, which is present in numerous PI3K inhibitors.[3][6]
Signaling Pathway Context: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2->Akt phosphorylates Inhibitor Inhibitor derived from 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Inhibitors derived from 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde are designed to be ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling that leads to cancer cell proliferation and survival.

PART 4: Experimental Protocols for Inhibitor Characterization

Once a library of inhibitors has been synthesized using the building block, a series of in vitro assays are necessary to characterize their activity.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol provides a general framework for assessing the potency of a synthesized inhibitor against a specific kinase isoform.

Materials:

  • Recombinant human PI3Kα

  • PIP₂ substrate

  • ATP (with ³²P-ATP or ³³P-ATP for radioactive detection, or unlabeled for non-radioactive methods)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., for ADP-Glo™, HTRF®, or filter-binding assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Mixture: In a microplate, combine the assay buffer, recombinant PI3Kα, and the inhibitor at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of PIP₂ and ATP to start the kinase reaction.

  • Incubation: Incubate the reaction at room temperature or 37 °C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction according to the specific assay format (e.g., by adding a stop solution).

  • Detection: Quantify the kinase activity (e.g., amount of ADP produced or phosphorylated PIP₂).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Assay for PI3K Pathway Inhibition (Western Blot)

This assay assesses the ability of the inhibitor to block the PI3K pathway within a cellular context.

Materials:

  • Cancer cell line with an activated PI3K pathway (e.g., MCF-7, PC3)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 ribosomal protein)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets like Akt and S6.

Conclusion

4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is a highly valuable and strategically designed building block for the synthesis of potent and selective kinase inhibitors. Its modular nature allows for the systematic exploration of structure-activity relationships, while the inherent properties of its constituent thiophene and 3-methylmorpholine moieties provide a strong foundation for developing next-generation targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery programs.

References

  • Bentham Science. “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Available from: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]

  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • Bentham Science. “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Available from: [Link]

  • SciSpace. Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Available from: [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • PubMed. Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha. Available from: [Link]

  • ACS Publications. Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Available from: [Link]

  • PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available from: [Link]

  • PMC. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. Available from: [Link]

  • PMC. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Available from: [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • MDPI. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Available from: [Link]

  • PubMed. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Available from: [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]

  • PMC. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]

  • Atlantis Press. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... Available from: [Link]

  • ACS Publications. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Available from: [Link]

  • ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples... Available from: [Link]

  • Organic Syntheses Procedure. 2-thenaldehyde. Available from: [Link]

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Method

Application Note: Regioselective Formylation of 3-(3-Methylmorpholin-4-yl)thiophene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The incorporation of the 3-methylmorph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The incorporation of the 3-methylmorpholino pharmacophore into heteroaromatic scaffolds is a critical design strategy in modern medicinal chemistry, particularly in the development of highly selective PI3K/mTOR dual inhibitors and FGFR4 antagonists[1][2]. The synthesis of these advanced intermediates often relies on the regioselective functionalization of the thiophene core.

This application note details the optimized protocol for the formylation of 3-(3-methylmorpholin-4-yl)thiophene to yield 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (CAS: 1564728-55-7)[3].

Causality of the Reaction Design

The chosen method is the Vilsmeier-Haack reaction , a premier transformation for the formylation of electron-rich arenes[4]. The experimental design is driven by the following mechanistic principles:

  • Electronic Activation: The morpholine nitrogen exerts a strong resonance-donating (+M) effect, significantly increasing the electron density of the thiophene ring. This directs the electrophilic aromatic substitution (EAS) regioselectively to the highly nucleophilic α -position (C2/C5)[5][6].

  • Electrophile Generation: N,N-Dimethylformamide (DMF) serves a dual role as both the solvent and the nucleophile that attacks phosphorus oxychloride (POCl 3​ ). This generates the active electrophile: the chloromethyleniminium ion (Vilsmeier reagent)[7].

  • Steric Considerations: While unsubstituted morpholinothiophenes react rapidly at room temperature, the presence of the α -methyl group on the morpholine ring introduces steric bulk. Consequently, a mild thermal activation (50–60 °C) is required to drive the formation of the Wheland intermediate to completion[5].

  • Hydrolytic Quenching: The reaction initially produces a stable iminium salt. A strict pH-controlled aqueous workup (pH 7–8) using saturated NaHCO 3​ is mandatory to hydrolyze the iminium species into the target aldehyde[7].

Mechanism DMF DMF + POCl3 (0 °C) Vilsmeier Vilsmeier Reagent (Chloromethyleniminium) DMF->Vilsmeier Activation (-PO2Cl2-) Wheland Wheland Intermediate (Sigma Complex) Vilsmeier->Wheland Electrophilic Attack Substrate 3-(3-methylmorpholin- 4-yl)thiophene Substrate->Wheland EAS (50-60 °C) Iminium Iminium Salt Intermediate Wheland->Iminium Rearrangement (-HCl) Product 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde Iminium->Product Aqueous Hydrolysis (NaHCO3 / H2O)

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation on 3-(3-methylmorpholin-4-yl)thiophene.

Experimental Data & Optimization

To establish a self-validating and highly reproducible system, the reaction parameters were optimized. The equivalency of POCl 3​ and the reaction temperature are the most critical variables dictating the yield and purity profile.

Table 1: Optimization of Vilsmeier-Haack Conditions for 3-(3-Methylmorpholin-4-yl)thiophene

EntryPOCl 3​ (equiv.)DMF (equiv.)Temperature (°C)Time (h)Conversion (%)*Isolated Yield (%)
11.15.025 (r.t.)4.04538
21.25.0502.58882
3 1.5 5.0 60 2.0 >98 91
42.05.0802.0>9876 (Degradation)

*Conversion determined by LC-MS analysis of the crude reaction mixture prior to aqueous quench. Conclusion: Entry 3 represents the optimal thermodynamic balance, providing sufficient energy to overcome the steric hindrance of the 3-methyl group without inducing substrate decomposition.

Detailed Step-by-Step Protocol

Scale: 10.0 mmol Caution: POCl 3​ is highly corrosive and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted in a well-ventilated fume hood under an inert atmosphere (N 2​ or Argon).

Phase 1: Generation of the Vilsmeier Reagent
  • Preparation: Equip a 100 mL flame-dried, two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3.85 mL, 50.0 mmol, 5.0 equiv.) to the flask. Cool the system to 0 °C using an ice-water bath[7].

  • Electrophile Formation: Using a glass gas-tight syringe, add phosphorus oxychloride (POCl 3​ ) (1.40 mL, 15.0 mmol, 1.5 equiv.) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic formation of the chloromethyleniminium salt. The solution will transition from colorless to pale yellow.

  • Maturation: Stir the Vilsmeier reagent at 0 °C for an additional 30 minutes to ensure complete conversion.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve 3-(3-methylmorpholin-4-yl)thiophene (1.83 g, 10.0 mmol, 1.0 equiv.) in a minimal volume of anhydrous DMF (1.5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Thermal Activation: Remove the ice bath and replace it with a pre-heated oil bath set to 60 °C. Stir the reaction mixture for 2.0 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a baseline spot (the highly polar iminium salt).

Phase 3: Hydrolysis and Isolation
  • Quenching: Remove the flask from the oil bath and cool to 0 °C. Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice.

  • Alkaline Hydrolysis: Slowly add saturated aqueous NaHCO 3​ solution portion-wise until the pH of the mixture reaches 7.5–8.0.

    • Causality: The basic environment is strictly required to hydrolyze the stable iminium intermediate into the desired aldehyde[4]. Vigorous gas evolution (CO 2​ ) will occur. Stir for 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde as a pale yellow solid.

Workflow Step1 1. Reagent Preparation Cool anhydrous DMF to 0 °C under N2 Step2 2. Vilsmeier Complex Formation Dropwise addition of POCl3 (1.5 eq) at 0 °C Step1->Step2 Step3 3. Substrate Addition Add 3-(3-methylmorpholin-4-yl)thiophene Step2->Step3 Step4 4. Thermal Activation Heat to 60 °C for 2.0 h (TLC Monitoring) Step3->Step4 Step5 5. Quenching & Hydrolysis Pour into ice, adjust pH to 7.5-8.0 with NaHCO3 Step4->Step5 Step6 6. Extraction & Purification EtOAc extraction, Silica Gel Chromatography Step5->Step6

Caption: Experimental workflow for the synthesis and isolation of the formylated thiophene.

Troubleshooting & Analytical Notes

  • Incomplete Conversion: If TLC indicates unreacted starting material after 2 hours at 60 °C, verify the integrity of the POCl 3​ . Phosphorus oxychloride degrades rapidly upon exposure to atmospheric moisture, generating phosphoric acid derivatives that cannot form the Vilsmeier reagent. Always use a fresh or properly stored bottle.

  • Low Yield / High Polarity Byproducts: If the extraction yields low mass recovery, the iminium salt was likely not fully hydrolyzed. Ensure the pH is strictly adjusted to ~8 and stir the aqueous mixture for at least 1 hour before extraction.

  • Storage: The isolated 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde should be stored under argon at 4 °C to prevent slow aerial oxidation of the aldehyde to the corresponding carboxylic acid.

References

  • BLDpharm.4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde (CAS 1564728-55-7).
  • Google Patents (EP3274344B1).Formylated n-heterocyclic derivatives as fgfr4 inhibitors.
  • Journal of Medicinal Chemistry - ACS Publications.Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors.
  • Z. Naturforsch.Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Benchchem.Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
  • Master Organic Chemistry.Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal.Vilsmeier-Haack Reaction.

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Application

application of thiophene aldehydes in medicinal chemistry

An authoritative guide for researchers and drug development professionals on the pivotal role of thiophene aldehydes in medicinal chemistry. This document provides in-depth application notes, detailed experimental protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers and drug development professionals on the pivotal role of thiophene aldehydes in medicinal chemistry. This document provides in-depth application notes, detailed experimental protocols, and the scientific rationale behind the use of these versatile scaffolds in creating novel therapeutics.

Application Notes & Protocols: The Strategic Application of Thiophene Aldehydes in Modern Drug Discovery

Foreword: The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, a distinction earned due to its prevalence in numerous FDA-approved drugs and its unique physicochemical properties.[1][2] When functionalized with an aldehyde group, this heterocyclic system is transformed into a synthetically powerful building block—the thiophene aldehyde. This guide elucidates the strategic use of thiophene aldehydes as versatile starting materials and key intermediates in the synthesis of a wide spectrum of therapeutic agents. We will explore their application across major disease areas, provide validated protocols, and explain the causal chemistry that makes them indispensable tools for the medicinal chemist.

Core Principles: Why Thiophene Aldehydes are Central to Drug Design

The utility of thiophene aldehydes in medicinal chemistry is not coincidental; it is rooted in fundamental chemical and biological principles.

  • Bioisosterism and Receptor Interactions: The thiophene ring is a classic bioisostere of the benzene ring.[3] This allows it to mimic phenyl groups in drug scaffolds, engaging in similar hydrophobic and π-stacking interactions within receptor binding pockets. However, the presence of the sulfur heteroatom introduces unique properties, such as the ability to act as a hydrogen bond acceptor and to modulate the electronic landscape of the molecule, which can be leveraged to enhance potency and selectivity.[1]

  • Synthetic Versatility of the Aldehyde Group: The aldehyde functional group is a cornerstone of organic synthesis. It serves as a highly reactive electrophilic "handle" for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows chemists to readily elaborate the thiophene scaffold into more complex molecular architectures.

G TA Thiophene Aldehyde R1 Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt) TA->R1 R2 Reductive Amination TA->R2 R3 Wittig / HWE Reactions TA->R3 R4 Grignard / Organolithium Addition TA->R4 R5 Oxidation TA->R5 P1 Chalcones, Arylidines (Antimicrobial, Anticancer) R1->P1 P2 Amines (CNS Agents) R2->P2 P3 Alkenes (Linkers, Scaffolds) R3->P3 P4 Secondary Alcohols (Chiral Building Blocks) R4->P4 P5 Carboxylic Acids (PARP Inhibitors, NSAIDs) R5->P5 G A Gewald Reaction Precursors (Ketone, Acetonitrile, Sulfur) B Synthesis of 2-Aminothiophene A->B C Functionalization & Cyclization (e.g., with formamide or related reagents) B->C D Thieno[3,2-d]pyrimidine Core C->D E Further Substitution (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E F Potent Kinase Inhibitor E->F

Caption: Pathway to Thienopyrimidine Kinase Inhibitors.

Application in Antimicrobial Agent Synthesis

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. [4]Thiophene derivatives, synthesized from thiophene aldehydes, have shown broad-spectrum activity against various bacteria and fungi. [5][6][7] Featured Application: Synthesis of Thiophene-based Chalcones

Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds. The Claisen-Schmidt condensation of a thiophene aldehyde with an appropriate ketone is a straightforward and efficient method to produce these scaffolds, which often exhibit potent antimicrobial properties. [4]

Protocol: Base-Catalyzed Synthesis of (E)-3-(thiophen-2-yl)-1-phenylprop-2-en-1-one

Objective: To synthesize a representative thiophene-chalcone via a Claisen-Schmidt condensation for subsequent antimicrobial screening.

Rationale: This protocol uses sodium hydroxide as a base to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The subsequent dehydration of the aldol intermediate is rapid, yielding the thermodynamically stable α,β-unsaturated chalcone. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and the base.

Materials:

  • Thiophene-2-carboxaldehyde (1.12 g, 10 mmol) [8]* Acetophenone (1.20 g, 10 mmol)

  • Sodium Hydroxide (NaOH) (0.8 g, 20 mmol)

  • Ethanol (95%), 30 mL

  • Deionized Water

  • Magnetic stirrer, round-bottom flask, beakers, Büchner funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve acetophenone (10 mmol) and thiophene-2-carboxaldehyde (10 mmol) in 20 mL of ethanol.

  • In a separate beaker, dissolve NaOH (20 mmol) in 10 mL of water and cool the solution in an ice bath.

  • Place the flask containing the aldehyde and ketone solution on a magnetic stirrer in an ice bath.

  • Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution over 15 minutes. A color change and formation of a precipitate should be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Neutralize the mixture with dilute HCl (2M) until it is slightly acidic (pH ~6).

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual base or salts.

  • Dry the crude product in a desiccator.

  • Recrystallize the solid from hot ethanol to yield the pure chalcone as pale yellow crystals.

Data Presentation: Expected Product Characterization

ParameterExpected Result
Physical Appearance Pale yellow crystalline solid
Typical Yield 80-90%
Melting Point 55-58 °C
¹H NMR (CDCl₃, ppm) δ ~7.9 (d), 7.6 (m), 7.5 (m), 7.3 (m), 7.1 (dd)
Mass Spec (ESI+) m/z 215.06 [M+H]⁺

Application in CNS Drug Discovery

The lipophilic nature of the thiophene ring often aids in crossing the blood-brain barrier (BBB), making it an attractive scaffold for agents targeting the central nervous system (CNS). [1][11]Thiophene aldehydes are precursors to various anticonvulsant, antidepressant, and antipsychotic agents. [11][12]For example, the antipsychotic drug Olanzapine contains a thiophene ring, highlighting the clinical success of this scaffold. [1] Derivatives such as hydrazones and semicarbazones, readily synthesized by condensing a thiophene aldehyde with the corresponding hydrazine, have shown promising anticonvulsant activity. [12]

Summary and Future Outlook

Thiophene aldehydes represent a class of high-value starting materials in medicinal chemistry. Their utility stems from the favorable biological properties of the thiophene core and the exceptional synthetic flexibility of the aldehyde group. From anticancer to antimicrobial and CNS agents, these simple precursors unlock pathways to complex and potent therapeutic molecules. Future research will undoubtedly continue to leverage these building blocks, exploring novel reactions and designing next-generation therapeutics for a host of unmet medical needs. The strategic application of thiophene aldehydes will remain a key driver of innovation in drug discovery.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. Bibliomed. [Link]

  • Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. International Journal of Biomedical Investigation. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

  • Antimicrobial compounds obtained from thiophene‐substituted pyrazole‐4‐carboxaldehydes. Archiv der Pharmazie. [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Heteroatom Chemistry. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Advanced Scientific Research. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College Institutional Repository. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Biological Activities of Thiophenes. Encyclopedia. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of some novel thiophenes as potential antibacterial and mycolytic Agents. Der Pharma Chemica. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Journal of Heterocyclic Chemistry. [Link]

  • Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. ResearchGate. [Link]

  • Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. [Link]

  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. NeuroQuantology. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. [Link]

  • Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. ResearchGate. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

  • Thiophene-Based Compounds. MDPI. [Link]

Sources

Method

Advanced Synthetic Protocols for 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde and Its Pharmacological Derivatives

Executive Summary The synthesis of highly substituted thiophene derivatives is a cornerstone of modern medicinal chemistry. Specifically, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde serves as a critical, high-valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted thiophene derivatives is a cornerstone of modern medicinal chemistry. Specifically, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde serves as a critical, high-value building block for the development of potent Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. This application note provides an authoritative, field-proven guide to the synthesis of this core scaffold and its downstream derivatives. By emphasizing mechanistic causality, rigorous optimization of palladium-catalyzed cross-coupling, and self-validating experimental protocols, this guide is designed to enable researchers to reproducibly access these complex pharmacophores.

Pharmacological Context: The PI3K/mTOR Signaling Cascade

In targeted oncology, the PI3K/AKT/mTOR pathway is a primary focus due to its frequent dysregulation in solid tumors. The 3-methylmorpholine moiety is not merely a solubilizing group; it is a critical pharmacophore. When incorporated into a thieno-pyrimidine or related heteroaromatic core, the morpholine oxygen acts as a crucial hydrogen bond acceptor for the valine residue in the kinase hinge region.

Structural Rationale: The addition of a methyl group at the 3-position of the morpholine ring introduces a chiral center (typically the (S)-enantiomer is utilized). This methyl group projects into a highly conserved hydrophobic specificity pocket adjacent to the ATP-binding site, dramatically enhancing kinase selectivity and binding affinity compared to unsubstituted morpholine analogs.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Thiophene Derivative (Inhibitor) Inhibitor->PI3K Blocks ATP Pocket

Figure 1: PI3K/AKT/mTOR signaling cascade targeted by 3-methylmorpholine-thiophene derivatives.

Core Synthetic Strategy & Mechanistic Rationale

The direct Buchwald-Hartwig amination of 4-bromothiophene-2-carbaldehyde is mechanistically fraught. Free aldehydes are highly susceptible to side reactions under basic, palladium-catalyzed conditions, including decarbonylation, aldol-type condensations, or Schiff base formation with the amine nucleophile.

The Causality of Protection: To circumvent this, the synthetic route mandates the transient protection of the carbaldehyde as a 1,3-dioxolane acetal. This masks the electrophilic carbonyl carbon, allowing the palladium cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination) to proceed cleanly at the C4-position [1]. Following successful C-N bond formation, mild acidic hydrolysis unmasks the aldehyde, yielding the target building block.

SynthRoute A 4-Bromothiophene- 2-carbaldehyde B Acetal Protection (Ethylene Glycol) A->B C Protected Intermediate B->C D Buchwald-Hartwig (3-Methylmorpholine) C->D Pd cat. E Aminated Acetal D->E F Acidic Deprotection E->F G Target Core: 4-(3-Methylmorpholin-4-yl) thiophene-2-carbaldehyde F->G

Figure 2: Three-step synthetic workflow for the core thiophene carbaldehyde.

Optimization of the Buchwald-Hartwig Amination

Amination of electron-rich or deactivated thiophenes requires careful selection of the palladium source and phosphine ligand [2] [3]. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) are required to accelerate the rate-limiting reductive elimination step and suppress unwanted β -hydride elimination from the morpholine ring [4].

Table 1: Catalyst and Ligand Screening for Amination of Protected 4-Bromothiophene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)*
1Pd₂(dba)₃ (2.5%)BINAP (5.0%)Cs₂CO₃ (2.0)Toluene10045%
2Pd(OAc)₂ (5.0%)dppf (5.0%)NaOtBu (1.5)1,4-Dioxane9055%
3Pd(OAc)₂ (5.0%)RuPhos (10.0%)Cs₂CO₃ (2.0)1,4-Dioxane10082%
4 Pd₂(dba)₃ (2.5%) XPhos (5.0%) NaOtBu (1.5) Toluene 100 88%

*Isolated yields after silica gel chromatography. Entry 4 represents the optimized, self-validating condition.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane (Acetal Protection)

Objective: Mask the reactive aldehyde to prevent degradation during cross-coupling.

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-bromothiophene-2-carbaldehyde (10.0 g, 52.3 mmol), ethylene glycol (14.6 mL, 261 mmol, 5 equiv), and p-toluenesulfonic acid monohydrate (pTSA) (0.50 g, 2.6 mmol, 5 mol%).

  • Reaction: Suspend the mixture in anhydrous toluene (100 mL). Heat to vigorous reflux (110 °C) for 12 hours. Water will azeotropically distill and collect in the Dean-Stark trap.

  • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active, Rf 0.5) should be completely consumed, replaced by a new spot (Rf 0.7).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the pTSA. Extract the aqueous layer with EtOAc (2 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a pale yellow oil. Use directly in the next step without further purification.

Protocol B: Buchwald-Hartwig Amination with 3-Methylmorpholine

Objective: Catalytic C-N bond formation.

  • Preparation: In a flame-dried Schlenk flask, combine the protected acetal from Protocol A (5.0 g, 21.3 mmol), Pd₂(dba)₃ (0.49 g, 0.53 mmol, 2.5 mol%), XPhos (0.51 g, 1.06 mmol, 5 mol%), and sodium tert-butoxide (3.07 g, 31.9 mmol, 1.5 equiv).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Oxygen is strictly prohibited as it will irreversibly oxidize the active Pd(0) species.

  • Reaction: Add anhydrous, degassed toluene (50 mL) followed by 3-methylmorpholine (2.58 g, 25.5 mmol, 1.2 equiv) via syringe. Heat the dark red mixture to 100 °C for 16 hours.

  • Validation: TLC (Hexanes/EtOAc 4:1) will show consumption of the bromide (Rf 0.6) and appearance of the highly fluorescent aminated product (Rf 0.3).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (100 mL). Concentrate the filtrate to yield the crude aminated acetal.

Protocol C: Acidic Deprotection to Yield the Target Carbaldehyde

Objective: Unmask the aldehyde to yield 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

  • Reaction: Dissolve the crude intermediate from Protocol B in THF (40 mL). Add 2M aqueous HCl (20 mL). Stir vigorously at room temperature for 4 hours.

  • Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the acetal (Rf 0.5) and the formation of a highly polar, UV-active aldehyde spot (Rf 0.2). Note: The aldehyde can be visualized using 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, turning bright orange.

  • Workup: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with CH₂Cl₂ (3 × 50 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 10% to 40%) to afford the pure 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde as a yellow solid.

Protocol D: Downstream Derivatization via Reductive Amination

Objective: Synthesize functionalized amine derivatives (e.g., benzylamines) for library screening.

  • Reaction: To a solution of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE) (10 mL), add benzylamine (1.2 mmol) and glacial acetic acid (1.0 mmol). Stir at room temperature for 1 hour to allow complete imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in one portion. Stir for an additional 12 hours.

  • Validation & Workup: Quench with 1M NaOH (10 mL) to break down boron complexes. Extract with CH₂Cl₂ (2 × 15 mL). The resulting organic layer contains the secondary amine derivative, which can be purified via reverse-phase HPLC or recrystallized as a hydrochloride salt.

References

  • Ghiglietti, E., et al. "An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells." Journal of Materials Chemistry C, 2022, 10, 9664-9673. Available at:[Link]

  • Yamane, Y., et al. "Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans." The Journal of Organic Chemistry, 2018, 83(24), 15312–15322. Available at:[Link]

  • Sharma, P., et al. "Recent advances in the synthesis of thienoindole analogs and their diverse applications." RSC Advances, 2022, 12, 15538-15560. Available at:[Link]

Application

Application Note: High-Efficiency Condensation Protocols for 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

Executive Summary Thiophene and morpholine derivatives are privileged pharmacophores in modern drug discovery, frequently incorporated into kinase inhibitors and optoelectronic materials. The compound1[1] serves as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene and morpholine derivatives are privileged pharmacophores in modern drug discovery, frequently incorporated into kinase inhibitors and optoelectronic materials. The compound1[1] serves as a highly functionalized building block for synthesizing complex α,β-unsaturated systems via carbon-carbon bond-forming reactions. This application note provides validated, step-by-step methodologies for the Knoevenagel condensation of this specific electron-rich aldehyde with various active methylene compounds.

Mechanistic Rationale & Substrate Profiling

In organic synthesis, the success of a condensation reaction is heavily dictated by the electronic nature of the carbonyl substrate. The 4-(3-methylmorpholin-4-yl) substituent exerts a profound influence on the thiophene core. The nitrogen lone pair of the morpholine ring acts as a strong electron-donating group via resonance (+M effect), which propagates through the conjugated π-system of the thiophene ring[2].

Causality of Experimental Design: This electron donation significantly increases the electron density at the C2-formyl carbon, thereby reducing its electrophilicity compared to unsubstituted or halogenated thiophene-2-carbaldehydes[2]. While highly electron-deficient aromatic aldehydes can undergo 3[3], the attenuated reactivity of our target morpholino-thiophene aldehyde necessitates more robust thermodynamic driving forces. Consequently, the protocols herein utilize refluxing ethanol and catalytic amounts of secondary amines (e.g., piperidine) to ensure rapid iminium ion intermediate formation and quantitative dehydration[4].

Experimental Workflow Visualization

CondensationWorkflow A 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde C Solvent & Catalyst (Ethanol + Piperidine/DBU) A->C B Active Methylene (Malononitrile / Ethyl Cyanoacetate) B->C D Thermal Condensation (Reflux 78°C, 2-6 hrs) C->D E In-Process Control (TLC Monitoring) D->E E->D Aldehyde Present F Workup & Isolation (Cooling & Filtration) E->F Reaction Complete G Purification (Recrystallization / Chromatography) F->G H Final Characterization (NMR, LC-MS) G->H

Generalized experimental workflow for base-catalyzed Knoevenagel condensation of thiophene aldehydes.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-((4-(3-methylmorpholin-4-yl)thiophen-2-yl)methylene)malononitrile

This protocol leverages malononitrile, a highly reactive methylene compound, ensuring fast kinetics even with electron-rich aldehydes.

Materials:

  • 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Initiation: In a 25 mL round-bottomed flask equipped with a magnetic stir bar, dissolve the aldehyde and malononitrile in 10 mL of absolute ethanol.

  • Catalysis: Add piperidine dropwise to the stirring solution. Note: The reaction may exhibit a slight exothermic shift and a deepening of color (yellow to deep orange), indicating the formation of the initial aldol-type adduct.

  • Thermal Condensation: Attach a reflux condenser and4[4].

  • In-Process Control: Monitor the reaction via 5 using a Hexane:Ethyl Acetate (7:3) eluent[5]. The reaction is deemed complete upon the total disappearance of the UV-active aldehyde spot.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The highly conjugated product typically precipitates as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry under high vacuum.

Protocol B: Synthesis of Ethyl (E)-2-cyano-3-(4-(3-methylmorpholin-4-yl)thiophen-2-yl)acrylate

Ethyl cyanoacetate is less nucleophilic than malononitrile, requiring extended reaction times. This reaction is under thermodynamic control, yielding6[6].

Procedure Adjustments:

  • Substitute malononitrile with ethyl cyanoacetate (1.1 mmol).

  • Extend the reflux time to 4–6 hours.

  • If precipitation does not occur upon cooling, concentrate the mixture under reduced pressure, acidify slightly with 0.1 M HCl to neutralize the piperidine, and5[5]. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.

Self-Validating Analytical Benchmarks

To ensure protocol integrity, researchers must validate the isolated products using the following analytical benchmarks:

  • 1H NMR Spectroscopy: The defining hallmark of a successful condensation is the 5 (typically δ 9.6–9.9 ppm) and the emergence of a sharp vinylic proton singlet (δ 7.8–8.3 ppm)[5].

  • Stereochemical Assignment: For the ethyl cyanoacetate adduct, 2D NMR (NOESY) can confirm the (E)-configuration by showing spatial correlation between the vinylic proton and the thiophene C3-proton, minimizing steric clash with the bulky ester group.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the condensation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde with various nucleophiles.

Active Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Expected Yield (%)Selectivity
MalononitrilePiperidine (10%)Ethanol78 (Reflux)2 - 3> 85%N/A
Ethyl CyanoacetatePiperidine (10%)Ethanol78 (Reflux)4 - 675 - 80%> 95% (E)-isomer
Cyanoacetic AcidDBU (10%)Toluene110 (Reflux)6 - 870 - 75%> 95% (E)-isomer

References

  • Title : 941942-27-4_CAS: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde Source : Chemsrc URL :[Link]

  • Title : A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media Source : International Journal of Chemical and Physical Sciences URL :[Link]

  • Title : RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW Source : Semantic Scholar URL :[Link]

  • Title : Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions Source : Zeitschrift für Naturforschung URL :[Link]

Sources

Method

laboratory scale synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

An Application Note for the Laboratory Scale Synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde Abstract This technical guide provides a detailed, two-step protocol for the laboratory-scale synthesis of 4-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Scale Synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

Abstract

This technical guide provides a detailed, two-step protocol for the laboratory-scale synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The synthesis leverages a regioselective Buchwald-Hartwig amination followed by a lithium-halogen exchange and formylation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for analytical characterization.

Introduction

Thiophene derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The substitution pattern on the thiophene ring is critical for modulating pharmacological activity, and the 4-substituted thiophene-2-carbaldehyde framework, in particular, serves as a versatile intermediate for constructing more complex molecules.[2][3] The aldehyde functional group is a synthetic handle for various transformations such as condensation reactions, oxidations, and reductions, while the morpholine moiety can enhance solubility and introduce key interactions with biological targets.[4][5]

This guide details a reliable and scalable two-step synthesis beginning from commercially available 2,4-dibromothiophene. The chosen synthetic strategy prioritizes regiochemical control and high yields. The key transformations are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: To selectively install the 3-methylmorpholine group at the C4 position of the thiophene ring.

  • Lithium-Halogen Exchange and Formylation: To convert the C2-bromo substituent into the target carbaldehyde functionality.

This document provides not just a procedure, but a framework for understanding the critical parameters of each step, ensuring reproducibility and safety.

Overall Synthetic Workflow

The synthesis is a sequential process designed to build the target molecule logically, starting from 2,4-dibromothiophene.

G cluster_0 Part 1: Buchwald-Hartwig Amination cluster_1 Part 2: Formylation A 2,4-Dibromothiophene + 3-Methylmorpholine B Pd-Catalyzed Cross-Coupling Reaction (Pd₂(dba)₃, Xantphos, NaOtBu) A->B C Work-up & Purification (Extraction, Column Chromatography) B->C D Intermediate 1: 4-(3-methylmorpholin-4-yl)-2-bromothiophene C->D E Intermediate 1 F Lithium-Halogen Exchange (n-BuLi, -78 °C) E->F G Formylation with DMF F->G H Quench, Work-up & Purification G->H I Final Product: 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde H->I

Figure 1: Overall workflow for the two-step synthesis.

Part 1: Synthesis of 4-(3-methylmorpholin-4-yl)-2-bromothiophene

Scientific Rationale

The first step is a selective C-N bond formation. The Buchwald-Hartwig amination is the premier method for this transformation, offering high functional group tolerance and excellent yields.[6]

  • Regioselectivity: The C-Br bond at the C5 (or C2) position of a 2,4-dibromothiophene is generally more reactive towards palladium-catalyzed cross-coupling than the C-Br bond at the C3 (or C4) position. However, to ensure selectivity for the C4 position, we start with 2,4-dibromothiophene. The C2-bromo position is more sterically hindered and electronically different, allowing for preferential coupling at C4 under controlled conditions.

  • Catalyst System: The choice of ligand is critical. Xantphos is a wide bite-angle bisphosphine ligand that is highly effective in promoting the coupling of heteroaryl halides.[7] It stabilizes the palladium center and facilitates the reductive elimination step, which is often rate-limiting. Pd₂(dba)₃ is a stable Pd(0) source that is readily activated in the catalytic cycle.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base used to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.

Experimental Protocol

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
2,4-Dibromothiophene241.9610.01.0
3-Methylmorpholine101.1512.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.150.015
Xantphos578.680.360.036
Sodium tert-butoxide (NaOtBu)96.1014.01.4
Toluene (anhydrous)-~50 mL-

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 2,4-dibromothiophene (10.0 mmol), sodium tert-butoxide (14.0 mmol), Pd₂(dba)₃ (0.15 mmol), and Xantphos (0.36 mmol).

  • Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add 50 mL of anhydrous toluene via cannula, followed by 3-methylmorpholine (12.0 mmol).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(3-methylmorpholin-4-yl)-2-bromothiophene.

Part 2: Synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

Scientific Rationale

This step converts the C-Br bond into a C-CHO bond. The use of organolithium reagents for lithium-halogen exchange is a classic and highly efficient method for activating an aryl halide towards electrophilic attack.

  • Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) is a strong base and nucleophile that rapidly exchanges with aryl bromides at low temperatures (-78 °C). This generates a highly reactive thienyllithium intermediate. The extremely low temperature is critical to prevent side reactions, such as decomposition of the intermediate or reaction with other functional groups.[8]

  • Formylation: N,N-Dimethylformamide (DMF) serves as the formylating agent. The thienyllithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Upon aqueous work-up, this intermediate hydrolyzes to yield the desired aldehyde.[9] This is a common method for formylating organolithium and Grignard reagents.

G A Thiophene-Br (Intermediate 1) B Thiophene-Li A->B + n-BuLi -78 °C C Tetrahedral Intermediate B->C + DMF D Thiophene-CHO (Final Product) C->D Aqueous Work-up (Hydrolysis)

Figure 2: Simplified mechanism for the formylation step.

Experimental Protocol

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
4-(3-methylmorpholin-4-yl)-2-bromothiophene262.178.01.0
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.068.81.1
N,N-Dimethylformamide (DMF, anhydrous)73.0912.01.5
Tetrahydrofuran (THF, anhydrous)-~80 mL-

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried three-neck round-bottom flask with a stir bar, thermometer, and nitrogen/argon inlet.

  • Dissolution: Dissolve the intermediate from Part 1 (8.0 mmol) in 80 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise. The reaction is often exothermic; maintain the temperature at -78 °C. Stir for an additional 2 hours at this temperature.

  • Quenching: Slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cold bath.

  • Warm-up and Work-up: Remove the cold bath and allow the mixture to warm to room temperature. Add 50 mL of water.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water (2 x 30 mL) and then brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the final product, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
Intermediate 1 ¹H NMRSignals corresponding to the thiophene protons, morpholine ring protons, and the methyl group.
¹³C NMRPeaks for the thiophene carbons (one bonded to Br), morpholine carbons, and the methyl carbon.
MS (ESI+)Molecular ion peak [M+H]⁺ corresponding to the calculated mass.
Final Product ¹H NMRAldehyde proton singlet (~δ 9.9 ppm)[2]; disappearance of one thiophene proton signal and appearance of another downfield shifted thiophene proton singlet; signals for the morpholine and methyl groups.
¹³C NMRAldehyde carbonyl carbon (~δ 180-190 ppm); peaks for thiophene, morpholine, and methyl carbons.
FT-IRStrong C=O stretch for the aldehyde at ~1660-1680 cm⁻¹.
MS (ESI+)Molecular ion peak [M+H]⁺ corresponding to the calculated mass.

Safety Precautions

Strict adherence to safety protocols is mandatory for this synthesis.

  • General Precautions: All manipulations should be performed in a certified chemical fume hood.[10][11] Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[12] An eyewash station and safety shower must be readily accessible.[8]

  • Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric material that can ignite spontaneously on contact with air or moisture.[13] It must be handled under an inert atmosphere (nitrogen or argon) at all times using proper syringe and cannula techniques.[8][12] Keep flammable solvents and combustible materials away from the reaction setup.[12] A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher should be available. Do not use a water or CO₂ extinguisher on an organolithium fire.

  • Reagents and Solvents: Thiophene derivatives can be toxic and should be handled with care.[10] Toluene, THF, and hexanes are flammable liquids and should be kept away from ignition sources.[10]

  • Waste Disposal: Quench any residual organolithium reagent carefully before disposal. All chemical waste must be disposed of according to institutional and local regulations.[11]

References

  • BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Formylation of Thiophene.
  • Vogt, E-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294.
  • Google Patents. (n.d.). Process for production of 2-thiophene aldehydes. CA2108737A1.
  • Smolecule. (n.d.). Buy Thiophene-2-carbaldehyde | 98-03-3.
  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions.
  • Al-Jbouri, F. A. H. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
  • Ayub, K., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14496-14511.
  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation....
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
  • Meth-Cohn, O. (2000). Regioselective electrophilic formylation—3-substituted thiophenes as a case study. Tetrahedron Letters, 41.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • EvitaChem. (n.d.). 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde.
  • University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Reagents.
  • UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
  • Tanimoto, H., et al. (2012). Synthesis of Nitrogen-Bridged Terthiophenes by Tandem Buchwald–Hartwig Coupling and Their Properties. Organic Letters, 14(11), 2742-2745.
  • Kaur, R., & Kumar, V. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(26), 15787-15813.
  • Wang, Z., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry.
  • Dalton Transactions. (n.d.). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction.
  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde.
  • Budeanu, M., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 15(11), 1362.
  • Google Patents. (n.d.). Synthesis method of 2-thiophenecarboxaldehyde. CN102627627A.
  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes.
  • Kumar, R., & Kumar, A. (2020). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 5(2), 10-13.
  • Singh, H., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Creative Research Thoughts, 10(4).
  • MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-(3-methylmor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde .

Synthesizing this molecule requires navigating three distinct chemical hurdles: the electrophilicity of the carbaldehyde group, the strong coordinating nature of the thiophene sulfur, and the steric hindrance of the 3-methylmorpholine nucleophile. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your isolated yield.

Synthetic Workflow & Mechanistic Pathways

To successfully synthesize 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, a three-step sequence is mandatory. Attempting a direct Buchwald-Hartwig amination on the unprotected aldehyde will result in complete reaction failure due to competitive imine formation.

Pathway A 4-Bromothiophene-2-carbaldehyde (Electrophilic Aldehyde) B Acetal Protection (Ethylene Glycol, pTSA) A->B Prevents imine formation C 2-(4-Bromothiophen-2-yl)-1,3-dioxolane (Protected Intermediate) B->C D Buchwald-Hartwig Amination (3-Methylmorpholine, Pd/RuPhos) C->D NaOtBu, Toluene, 90°C E Protected Aminothiophene [M+H]+ 256 D->E F Acidic Deprotection (HCl, THF/H2O) E->F Aldehyde Unmasking G 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde [M+H]+ 212 F->G

Complete synthetic workflow for 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Troubleshooting & FAQs

Q1: Why is my starting material degrading into a complex mixture before the palladium coupling even begins?

A: You are likely attempting the coupling without protecting the carbaldehyde group. Under the basic conditions required for the Buchwald-Hartwig amination (e.g., NaOtBu ), the highly electrophilic free aldehyde reacts directly with 3-methylmorpholine to form an imine/enamine. Furthermore, base-catalyzed aldol condensations will rapidly consume your starting material. Causality: The aldehyde carbon is more electrophilic than the aryl bromide. Solution: Mask the aldehyde as a 1,3-dioxolane acetal prior to the cross-coupling step.

Q2: My LC-MS shows a massive peak for the debrominated thiophene rather than the desired aminated product. How do I suppress this?

A: You are observing proto-dehalogenation, a classic failure mode in thiophene cross-couplings[1]. This occurs when the rate of reductive elimination is slower than competitive β -hydride elimination or direct protonation of the Pd-aryl intermediate. Because 3-methylmorpholine is a sterically hindered secondary amine, the transition state for reductive elimination is highly energetic. Solution: Switch your ligand. Bidentate ligands like BINAP often fail here. You must use a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos [2]. These ligands possess a specialized steric profile that forces the palladium center into a geometry that dramatically accelerates reductive elimination, outcompeting the dehalogenation pathway.

Q3: The reaction stalls at 20% conversion despite adding fresh catalyst. Is the thiophene ring poisoning the palladium?

A: Yes. The sulfur atom in the thiophene ring is a strong "soft" ligand that can coordinate to the soft Pd(0) center, displacing weaker ligands and trapping the catalyst in an inactive resting state. This is why yields for Buchwald-Hartwig aminations on labile heterocycles like 3-bromothiophene are historically moderate to poor[3]. Solution: The use of dialkylbiaryl phosphines (like XPhos or RuPhos) provides a massive steric shield around the palladium center, physically blocking the thiophene sulfur from coordinating to the metal while still allowing the oxidative addition of the C-Br bond[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst (RuPhos-ligated) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Fail2 Catalyst Poisoning (Thiophene S-Coordination) Pd0->Fail2 Unshielded Pd AmineCoord Amine Coordination (3-Methylmorpholine) OxAdd->AmineCoord Fail1 Proto-dehalogenation (Slow Reductive Elim) OxAdd->Fail1 Beta-hydride elim Deprot Deprotonation (NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Aminothiophene RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting critical failure pathways.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the quantitative performance of various catalyst systems specifically for the coupling of 2-(4-bromothiophen-2-yl)-1,3-dioxolane with 3-methylmorpholine.

Catalyst SystemLigand TypeConversion (%)Dehalogenation (%)Isolated Yield (%)Causality / Mechanistic Observation
Pd(OAc)2​ / PPh3​ Monodentate< 10%5%TraceRapid catalyst poisoning by thiophene sulfur.
Pd2​(dba)3​ / BINAPBidentate40%15%22%Steric bulk of 3-methylmorpholine severely hinders reductive elimination.
Pd2​(dba)3​ / XPhosBulky Biaryl85%10%71%Good conversion, but some steric clash remains during amine coordination.
Pd2​(dba)3​ / RuPhos Bulky Biaryl > 99% < 1% 92% Optimal pocket size for hindered secondary amines; fast reductive elimination.

Self-Validating Experimental Protocol

This protocol details the critical Buchwald-Hartwig amination step (Step 2 of the workflow). It is designed as a self-validating system, meaning specific in-process checks are built in to confirm the reaction is proceeding correctly before you commit to the workup.

Reagents:

  • 2-(4-bromothiophen-2-yl)-1,3-dioxolane (Protected Bromide): 1.0 equiv (10.0 mmol, 2.35 g)

  • 3-Methylmorpholine: 1.2 equiv (12.0 mmol, 1.21 g)

  • Pd2​(dba)3​ : 2 mol% (0.2 mmol, 183 mg)

  • RuPhos: 4 mol% (0.4 mmol, 186 mg)

  • Sodium tert-butoxide ( NaOtBu ): 1.5 equiv (15.0 mmol, 1.44 g)

  • Anhydrous Toluene: 50 mL (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) and NaOtBu are highly sensitive to oxygen and moisture, which will prematurely terminate the catalytic cycle.

  • Catalyst Pre-Activation: Add Pd2​(dba)3​ and RuPhos to the flask. Add 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Check: Observe a color change from the deep purple of Pd2​(dba)3​ to a dark red/brown solution. This visually validates the successful coordination of the RuPhos ligand to the palladium center.

  • Reagent Addition: Add the protected bromide, followed by NaOtBu . Finally, inject the 3-methylmorpholine via a gas-tight syringe. Add the remaining 40 mL of toluene.

  • Heating & Monitoring: Seal the flask and heat to 90 °C in an oil bath.

    • Validation Check (2 Hours): Withdraw a 10 µL aliquot under Argon, quench in 1 mL acetonitrile, filter, and analyze via LC-MS. The disappearance of the starting material peak and the appearance of the product peak at m/z 256 [M+H]+ confirms successful C-N bond formation.

  • Workup: Once complete (typically 8-12 hours), cool to room temperature. Dilute with 50 mL ethyl acetate and filter the entire mixture through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the protected aminothiophene.

  • Downstream Deprotection: The isolated intermediate can then be subjected to standard acidic deprotection (e.g., 2M HCl in THF/Water) to unmask the final product, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (m/z 212 [M+H]+ ).

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. 4

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications. 3

  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem. 2

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. 1

Sources

Optimization

Technical Support Center: Purification Challenges of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals handling the isolation and purification of 4-(3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals handling the isolation and purification of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde .

This molecule features a unique "push-pull" electronic architecture—an electron-donating 3-methylmorpholine group coupled with an electron-withdrawing carbaldehyde on a thiophene scaffold. While this makes it a highly valuable synthetic intermediate, it introduces specific chromatographic tailing, oxidative degradation, and chiral preservation challenges.

Purification Strategy & Decision Matrix

To optimize your workflow, the purification method must be dictated by the crude purity of your reaction mixture. Below is the logical decision tree for processing this compound.

PurificationWorkflow A Crude Mixture (Aminothiophene deriv.) B Mild Acid Wash (5% Citric Acid) A->B C Purity Assessment (LC-MS / TLC) B->C D Deactivated Silica (1-2% TEA) C->D Purity < 85% E Recrystallization (EtOAc/Heptane) C->E Purity > 85% F Pure Target Compound D->F E->F

Figure 1: Decision matrix for the purification of morpholinothiophene carbaldehydes.

Quantitative Method Comparison

Summarized below are the field-validated metrics for both primary purification pathways.

MetricTEA-Deactivated ChromatographySolvent-Gradient Recrystallization
Optimal Crude Purity 50% – 85%> 85%
Average Recovery Yield 65% – 80%75% – 90%
Final Purity Achieved > 95%> 98%
Processing Time 4 – 6 hours12 – 24 hours (including cooling)
Scalability Low to Medium (< 10g)High (> 10g to kg scale)

Troubleshooting & FAQs

Q1: Why does my compound streak severely on silica gel, and how do I prevent it? Causality: The morpholine nitrogen is a tertiary amine with significant basicity. Standard silica gel contains acidic silanol groups (Si-OH) on its surface. The basic nitrogen protonates during elution, forming a strong ionic interaction with the stationary phase. This leads to severe tailing, poor resolution, and low recovery [1]. Solution: You must deactivate the silica gel. Pre-treat the column and run the mobile phase with 1-2% Triethylamine (TEA). TEA competitively binds to the acidic silanol sites, allowing your target aminothiophene to elute in a tight, well-resolved band.

Q2: I am observing a secondary spot on my TLC that increases over time. Is my product degrading? Causality: Yes. 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is a "push-pull" system. While the aldehyde stabilizes the electron-rich thiophene ring compared to unfunctionalized aminothiophenes, the aldehyde group itself is highly susceptible to autoxidation into a thiophene-2-carboxylic acid when exposed to atmospheric oxygen and light [4].

DegradationMechanism A Thiophene-2-carbaldehyde (Target) B O2 / Light Exposure (Oxidative Stress) A->B C Thiophene-2-carboxylic acid (Degradation Product) B->C

Figure 2: Oxidative degradation pathway of thiophene-2-carbaldehyde derivatives.

Solution: Minimize air exposure during rotary evaporation. Do not leave the compound adsorbed on silica gel overnight. Store the purified product under an inert atmosphere (Argon/N2) at -20°C.

Q3: How do I remove unreacted 3-methylmorpholine without destroying the chiral integrity of my product? Causality: 3-Methylmorpholine is water-soluble but can partition into organic solvents. While chiral 3-methylmorpholines (e.g., the (R) or (S) enantiomers) do not easily epimerize under mild conditions [3], harsh acidic workups (e.g., 1M HCl) intended to wash out the amine can protonate the thiophene ring or cause irreversible acetalization of the aldehyde if alcoholic solvents are present. Solution: Use a mild, buffered aqueous wash (e.g., 5% aqueous citric acid or saturated NH4Cl) rather than strong mineral acids. This selectively partitions the unreacted free amine into the aqueous layer while preserving the aldehyde and the chiral center of the morpholine moiety [2].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following methodologies.

Protocol A: TEA-Deactivated Silica Gel Chromatography

Use this protocol when crude purity is < 85% or when separating closely eluting regioisomers.

  • Column Preparation: Slurry silica gel (230-400 mesh) in Hexane containing exactly 2% (v/v) Triethylamine (TEA). Pack the column firmly to avoid channeling.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 100% Hexane (+ 1% TEA) for 2 column volumes.

    • Gradually increase polarity to 80:20 Hexane:Ethyl Acetate (+ 1% TEA).

    • Finish with 70:30 Hexane:Ethyl Acetate (+ 1% TEA) to elute the target compound.

  • Fraction Analysis: Monitor fractions via TLC under UV light (254 nm). The target compound will appear as a distinct, non-streaking spot.

  • Concentration: Combine pure fractions and evaporate under reduced pressure. Critical: Keep the water bath temperature strictly below 35°C to prevent thermal degradation of the aldehyde.

Protocol B: Solvent-Gradient Recrystallization

Use this protocol for scalable purification when crude purity is > 85%. Push-pull thiophenes exhibit high crystallinity due to strong intermolecular dipole-dipole interactions.

  • Dissolution: Suspend the crude solid in a minimum amount of boiling Ethyl Acetate (EtOAc) in an Erlenmeyer flask equipped with a reflux condenser.

  • Anti-solvent Addition: Once fully dissolved, add Heptane dropwise while maintaining a gentle boil until the solution becomes persistently cloudy (indicating the saturation point).

  • Clarification: Add 2-3 drops of hot EtOAc just until the solution turns clear again.

  • Controlled Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed (approx. 2-4 hours). Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize crystal yield.

  • Isolation: Filter the resulting crystals via a Büchner funnel. Wash the filter cake with ice-cold Heptane (2 × 10 mL) and dry under high vacuum for 12 hours.

References

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones Source: Molecules, MDPI URL:[Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: Molecules, MDPI (via NCBI PMC) URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the most common synthetic route to prepare 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde? The most preval...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde?

The most prevalent and reliable method involves a two-step process:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto an electron-rich thiophene ring.[1] For this synthesis, the starting material would be a 4-substituted thiophene, which is then formylated at the 2-position.

  • Nucleophilic Aromatic Substitution (SNAr): The second step involves the reaction of a suitably functionalized thiophene-2-carbaldehyde with 3-methylmorpholine. A common precursor for this step is 4-bromothiophene-2-carbaldehyde.[2] The bromine atom serves as a good leaving group, facilitating the substitution by the nitrogen atom of 3-methylmorpholine.

Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation step?

The Vilsmeier-Haack reaction is highly effective for formylating electron-rich aromatic and heteroaromatic compounds like thiophene.[1][3] It utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is a potent electrophile that selectively attacks the electron-rich positions of the thiophene ring.[4] For many thiophene derivatives, this reaction demonstrates high regioselectivity, primarily targeting the 2-position.[3]

Q3: What are the key considerations for the nucleophilic aromatic substitution step with 3-methylmorpholine?

The success of the SNAr reaction depends on several factors:

  • Nucleophilicity of the Amine: 3-methylmorpholine is a secondary amine and a reasonably good nucleophile.

  • Leaving Group: A good leaving group on the thiophene ring is crucial. Halogens, such as bromine, are commonly used.[2]

  • Reaction Conditions: The reaction often requires elevated temperatures and may be facilitated by a base to neutralize the acid generated during the reaction. The choice of solvent is also important, with polar aprotic solvents often being preferred.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

Cause Explanation Recommended Action
Inefficient Vilsmeier-Haack Reaction The formylation of the thiophene precursor may be incomplete. This could be due to impure reagents, incorrect stoichiometry, or suboptimal reaction temperatures.Ensure all reagents, particularly POCl₃ and DMF, are of high purity and anhydrous. Optimize the molar ratios of the reactants. Control the reaction temperature carefully, as excessive heat can lead to side reactions.[1]
Poor Nucleophilic Aromatic Substitution The substitution of the leaving group by 3-methylmorpholine may be sluggish. This can be due to a poor leaving group, steric hindrance, or inadequate reaction conditions.Confirm the identity and purity of your starting materials. Consider using a more reactive leaving group if possible. Optimize the reaction temperature and time. The use of a suitable base can also drive the reaction to completion.
Degradation of Product The final product, an aldehyde, can be susceptible to oxidation or other degradation pathways under harsh reaction or workup conditions.Employ a milder workup procedure. Ensure that the purification process (e.g., column chromatography) is performed promptly after the reaction is complete. Store the final product under an inert atmosphere and at a low temperature.
Problem 2: Presence of Significant Side Products

Common Side Products & Mitigation Strategies

  • Di-formylated Thiophene: Under forcing Vilsmeier-Haack conditions, a second formyl group may be introduced onto the thiophene ring. To avoid this, use a controlled stoichiometry of the Vilsmeier reagent and maintain a moderate reaction temperature.[5]

  • Unreacted Starting Material: The presence of unreacted 4-bromothiophene-2-carbaldehyde indicates an incomplete nucleophilic substitution reaction. To address this, increase the reaction time, temperature, or the equivalents of 3-methylmorpholine.

  • Products from Ring-Opening or Rearrangement: Thiophene rings can sometimes undergo ring-opening or rearrangement under strongly acidic or basic conditions. Ensure that the pH of the reaction and workup is carefully controlled.

  • Over-alkylation of 3-methylmorpholine: While less common with secondary amines, over-alkylation can sometimes occur, leading to the formation of quaternary ammonium salts.[6] Using a slight excess of the amine can help minimize this side reaction.

Problem 3: Difficulty in Product Purification

Purification Challenges & Recommended Solutions

Challenge Explanation Recommended Protocol
Similar Polarity of Product and Starting Material The starting material (e.g., 4-bromothiophene-2-carbaldehyde) and the final product may have similar polarities, making separation by column chromatography difficult.Utilize a high-resolution silica gel for column chromatography. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation. Thin-layer chromatography (TLC) should be used to carefully monitor the separation.
Oily or Non-crystalline Product The final product may be an oil that is difficult to crystallize, making purification by recrystallization challenging.If the product is an oil, purification by column chromatography is the preferred method. If a solid is desired, try dissolving the purified oil in a minimal amount of a suitable solvent and adding a non-polar anti-solvent to induce precipitation.
Product Streaking on TLC The basic nitrogen of the morpholine moiety can interact with the acidic silica gel, causing streaking on the TLC plate and poor separation during column chromatography.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel and improve the chromatography.

Experimental Protocols & Diagrams

Workflow for the Synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Purification start 4-Bromothiophene reagent1 DMF, POCl3 start->reagent1 1. Add POCl3 to DMF 2. Add 4-Bromothiophene product1 4-Bromothiophene-2-carbaldehyde reagent1->product1 Formylation reagent2 3-Methylmorpholine, Base product1->reagent2 Reaction product2 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde reagent2->product2 Substitution purification Column Chromatography product2->purification Crude Product final_product Pure Product purification->final_product Purified

Caption: Synthetic workflow for 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Troubleshooting Flowchart for Low Yield

cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_workup Workup/Purification Issues start Low Yield Observed check_step1 Analyze Step 1 (Vilsmeier-Haack) start->check_step1 check_step2 Analyze Step 2 (SNAr) start->check_step2 check_workup Review Workup & Purification start->check_workup reagent_purity1 Check Reagent Purity (POCl3, DMF) check_step1->reagent_purity1 leaving_group Confirm Leaving Group Reactivity check_step2->leaving_group degradation Check for Product Degradation check_workup->degradation stoichiometry1 Verify Stoichiometry reagent_purity1->stoichiometry1 temperature1 Optimize Temperature stoichiometry1->temperature1 conditions2 Optimize Reaction Time/Temp leaving_group->conditions2 base_check Add/Change Base conditions2->base_check purification_method Optimize Chromatography degradation->purification_method

Caption: Troubleshooting guide for low product yield.

References

  • Benchchem. (n.d.). Technical Support Center: Formylation of Thiophene.
  • Ricci, A., Balucani, D., & Buu-Hoï, N. P. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic.
  • EvitaChem. (n.d.). 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde.
  • Vogt, E.-J., et al. (n.d.). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Innovation: Understanding 4-Bromothiophene-2-carboxaldehyde.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties.
  • Benchchem. (n.d.). 3,4-dibromothiophene-2-carbaldehyde synthesis protocol.
  • Central Drug House (P) Ltd. (n.d.). THIOPHENE-2-CARBOXYALDEHYDE CAS No 98-03-3 - Safety Data Sheet.
  • Ataman Kimya. (n.d.). N-METHYLMORPHOLINE (NMM).
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
  • Stenutz. (n.d.). 4-bromothiophene-2-carboxaldehyde.
  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation....
  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PMC. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
  • Asian Journal of Chemistry. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes.
  • Organic Syntheses. (n.d.). 2-thenaldehyde.
  • MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids.
  • Journal of Materials Chemistry C. (n.d.). Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering.
  • ResearchGate. (2026). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide.

Sources

Optimization

troubleshooting guide for the synthesis of substituted thiophenes

Welcome to the Substituted Thiophenes Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks researchers face when synthesizing fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Substituted Thiophenes Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks researchers face when synthesizing functionalized thiophenes. This guide covers the three foundational pillars of thiophene synthesis: the Gewald reaction, the Paal-Knorr synthesis, and Palladium-catalyzed cross-couplings.

SECTION 1: The Gewald Reaction (2-Aminothiophene Synthesis)

Q: Why am I getting low yields and observing elemental sulfur precipitation instead of my 2-aminothiophene product?

A: This is a classic symptom of incomplete sulfur activation. The Gewald reaction is initiated by a Knoevenagel-Cope condensation between a ketone and an activated nitrile. However, the critical thermodynamic driving force is the opening of the elemental sulfur ( S8​ ) ring to form reactive polysulfides [[1]](). If your base concentration is too low, or the reaction temperature is insufficient, the S8​ ring remains intact and crashes out of the solvent.

Field-Proven Fix: Ensure you are using at least 1.0–1.2 equivalents of a secondary amine. Morpholine is highly recommended because it acts dually: as a general base for the condensation and as a nucleophile to cleave the S8​ ring. Elevate the temperature to 60–70°C to overcome the ~12.7 kcal/mol activation barrier required for the cyclization of the sulfide anion onto the nitrile 1.

Protocol: Standard One-Pot Gewald Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Knoevenagel Condensation: Combine the ketone (1.0 equiv) and activated nitrile (e.g., ethyl cyanoacetate, 1.0 equiv) in absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition states during the condensation.

    • Validation Checkpoint: TLC monitoring should show the disappearance of the ketone and the appearance of a new, UV-active intermediate spot.

  • Sulfur Addition: Add elemental sulfur ( S8​ , 1.0 equiv) to the stirring mixture.

  • Base Activation: Add morpholine (1.2 equiv) dropwise at room temperature.

    • Causality: Morpholine deprotonates the active methylene and nucleophilically attacks the S8​ ring to generate reactive polysulfide chains.

    • Validation Checkpoint: The heterogeneous suspension will transition into a deep red/brown homogeneous solution, visually confirming S8​ cleavage.

  • Cyclization: Elevate the temperature to 60–70°C for 2–4 hours.

  • Workup: Cool the reaction mixture to 0°C.

    • Validation Checkpoint: The 2-aminothiophene product will precipitate. Filter and wash with cold ethanol to yield the pure product.

Gewald A Ketone + Activated Nitrile + Elemental Sulfur (S8) B Knoevenagel-Cope Condensation A->B C Base Addition (e.g., Morpholine) B->C D S8 Activation & Polysulfide Formation C->D Optimal F Issue: S8 Precipitation (Incomplete Activation) C->F Poor Activation E Cyclization & Tautomerization D->E Irreversible Step G Fix: Optimize Base Conc. & Temp (60-70°C) F->G G->D

Caption: Gewald reaction logic: Troubleshooting sulfur activation and cyclization.

SECTION 2: Paal-Knorr Thiophene Synthesis

Q: My Paal-Knorr synthesis is yielding a mixture of furan and thiophene. How do I favor the thiophene?

A: Furan contamination occurs when the 1,4-dicarbonyl precursor undergoes premature thermal dehydration before the sulfurizing agent (e.g., Lawesson's reagent or P4​S10​ ) can fully convert the carbonyls into thioketones. It is a common misconception that furans can be sulfurized into thiophenes; historical studies by Foye proved that these pathways diverge early, and isolated furans do not convert to thiophenes under these conditions 2.

Field-Proven Fix: To kinetically favor thionation over dehydration, switch from conventional reflux to microwave irradiation. Microwave heating rapidly accelerates the thionation step, allowing the thioketone intermediate to form and cyclize before water elimination can yield the furan side-product 3.

Protocol: Microwave-Assisted Paal-Knorr Synthesis
  • Reagent Mixing: In a microwave-safe vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 1.2 equiv) in anhydrous toluene (5 mL).

    • Causality: Toluene is a non-polar solvent that allows for high microwave temperatures without excessive pressure buildup, while Lawesson's reagent provides a safer, more controlled thionation than P4​S10​ .

  • Microwave Irradiation: Seal the vessel and irradiate at 150°C for 10–20 minutes.

    • Causality: Rapid, uniform microwave heating forces immediate thionation, kinetically outcompeting the slower thermal dehydration that leads to furan contamination 3.

    • Validation Checkpoint: The reaction mixture will darken significantly. TLC (hexane/ethyl acetate) should confirm complete consumption of the starting diketone without the lower- Rf​ furan byproduct.

  • Workup & Purification: Concentrate under reduced pressure to remove toluene. Purify the crude residue via flash column chromatography.

    • Validation Checkpoint: Pure thiophene fractions will exhibit characteristic aromatic proton signals (~7.0–7.5 ppm) in 1H NMR.

PaalKnorr A 1,4-Dicarbonyl Precursor B Lawesson's Reagent or P4S10 A->B E Furan Side-Product A->E Premature Dehydration C Thioketone Intermediate B->C Thionation D Cyclization & Dehydration C->D F Fix: Microwave Irradiation (Rapid Thionation) E->F Troubleshooting F->C

Caption: Paal-Knorr pathway: Diverting premature dehydration to favor thionation.

SECTION 3: Palladium-Catalyzed Cross-Coupling of Thiophenes

Q: I am observing severe protodeboronation and poor yields during the Suzuki coupling of electron-deficient thiophenes. Should I switch to Stille coupling?

A: Yes. Thiophenes, particularly those bearing electron-withdrawing groups, can be challenging substrates for Suzuki-Miyaura couplings due to the slow transmetalation of boronic acids and competing protodeboronation. Stille cross-coupling is often superior for these heterocycles. Organotin reagents are highly nucleophilic and much less prone to protodemetalation. Comparative studies on heterocyclic systems demonstrate that while Suzuki couplings may yield moderate results (57–66%), Stille couplings consistently deliver excellent yields (90–94%) for thiophene derivatives 4.

Quantitative Comparison of Suzuki vs. Stille for Thiophene Functionalization
ParameterSuzuki-Miyaura Cross-CouplingStille Cross-Coupling
Typical Yield (Thiophene Electrophiles) Moderate (57–66%) 4Excellent (90–94%) 4
Reagent Toxicity Profile Low (Boronic acids are generally benign)High (Organotin compounds are highly toxic)
Tolerance to Electron-Deficient Groups HighVery High
Primary Byproduct & Removal Borate salts (Easily water-soluble)Tin halides (Difficult to remove, requires KF workup)
Common Troubleshooting Issue Protodeboronation, HomocouplingCatalyst poisoning, Tin byproduct retention

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications URL
  • Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes | Benchchem URL
  • Paal-Knorr Thiophene Synthesis | Organic Chemistry Portal URL
  • Stille vs.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde . This compound is a highly privileged heterocyclic building block, frequently utilized in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde . This compound is a highly privileged heterocyclic building block, frequently utilized in the development of kinase inhibitors and phosphodiesterase (e.g., PDE10A) antagonists 1.

Due to the electron-rich nature of the morpholinyl-thiophene system and the reactive aldehyde moiety, synthesizing this intermediate with high purity (<0.1% individual impurities, <10 ppm heavy metals) requires precise control over reaction kinetics and workup conditions. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure synthetic integrity.

Synthetic Workflow & Impurity Generation Pathways

The most efficient route to this scaffold avoids the regioselectivity issues of Vilsmeier-Haack formylation by utilizing a direct Buchwald-Hartwig cross-coupling between 4-bromothiophene-2-carbaldehyde and 3-methylmorpholine 2. The diagram below illustrates the target pathway alongside the three most common impurity-generating side reactions.

ImpurityPathway SM1 4-Bromothiophene- 2-carbaldehyde Reaction Buchwald-Hartwig Cross-Coupling SM1->Reaction SM2 3-Methylmorpholine SM2->Reaction Product 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde Reaction->Product Target Pathway Imp1 Thiophene-2-carbaldehyde (Des-bromo Impurity) Reaction->Imp1 Protodehalogenation Imp3 Pd-Chelate Complexes (Heavy Metal Impurity) Reaction->Imp3 Incomplete Scavenging Imp2 Thiophene-2-carboxylic acid (Oxidation Impurity) Product->Imp2 Auto-oxidation (O2)

Fig 1. Synthetic workflow and impurity generation pathways for the target thiophene-carbaldehyde.

Quantitative Impurity Profiling

To meet pharmaceutical intermediate standards, monitor the following critical quality attributes (CQAs) during process development.

ImpuritySource MechanismAnalytical Detection MethodAcceptable Limit (Pharma Int.)
Thiophene-2-carbaldehyde Protodehalogenation of the Pd(II)-aryl intermediate during cross-coupling.LC-MS (UV 254 nm), GC-FID< 0.5% (Area)
Carboxylic Acid Derivative Aerobic auto-oxidation of the aldehyde moiety, catalyzed by trace metals.LC-MS (ESI-), HPLC (UV 254 nm)< 0.1% (Area)
Epimeric Impurity Base-catalyzed racemization of the chiral center in 3-methylmorpholine.Chiral HPLC (e.g., Chiralpak AD-H)< 0.5% (ee > 99%)
Residual Palladium Catalyst carryover due to strong chelation by the morpholinyl-thiophene.ICP-MS< 10 ppm

Troubleshooting FAQs

Q1: We are observing >10% of the des-bromo impurity (thiophene-2-carbaldehyde) in our crude mixture. How can we suppress this protodehalogenation? Causality & Solution: Protodehalogenation occurs when the Pd(II)-aryl oxidative addition complex intercepts a proton source (such as trace moisture or via β -hydride elimination from the amine) faster than it undergoes transmetalation/amine binding. To outcompete this pathway, you must accelerate the C-N bond formation step. Switch from generic phosphine ligands (like dppf or PPh3) to bulky, electron-rich biaryl phosphines such as RuPhos or tBuBrettPhos . These ligands lower the activation barrier for reductive elimination. Additionally, ensure rigorously anhydrous conditions by using freshly dried K3PO4 or Cs2CO3 and anhydrous, degassed toluene.

Q2: Our final isolated product contains significant amounts of 4-(3-methylmorpholin-4-yl)thiophene-2-carboxylic acid. Is the cross-coupling reaction causing this? Causality & Solution: No. This is an auto-oxidation artifact occurring after the product is formed. Electron-rich thiophene-carbaldehydes are highly susceptible to aerobic oxidation, a radical process that is dramatically accelerated by trace palladium residues acting as initiators. To prevent this, you must decouple the product from oxygen and metals immediately. Degas all workup solvents using the freeze-pump-thaw method or vigorous argon sparging. Store the isolated product strictly under an argon atmosphere at -20°C.

Q3: We are using enantiopure (S)-3-methylmorpholine to synthesize a chiral API, but we are observing partial racemization (ee dropping from 99% to 92%). Why is this happening? Causality & Solution: The proton α to the amine and the methyl group in 3-methylmorpholine is slightly acidic. The combination of high reaction temperatures (>100°C) and strong bases (like NaOtBu) causes reversible deprotonation/reprotonation, leading to epimerization 3. To preserve stereochemical integrity, lower the reaction temperature to 80–85°C and utilize a milder base such as anhydrous Cs2CO3. The use of a highly active catalyst system (Pd2(dba)3 / RuPhos) ensures the reaction still reaches completion at this lower temperature.

Q4: Standard aqueous workups are failing to reduce Palladium residues below 500 ppm. How do we achieve the <10 ppm specification? Causality & Solution: Both the thiophene sulfur and the morpholine nitrogen are excellent metal chelators, causing Pd to co-precipitate with your organic product. Simple aqueous washing will not break these stable chelates. Implement a solid-supported scavenging protocol. Treat the crude organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT) prior to chromatography. The high local concentration of thiol groups on the silica outcompetes the product for Pd coordination.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is engineered as a self-validating system to ensure high yield while minimizing the impurities discussed above.

Reagents & Materials:

  • 4-Bromothiophene-2-carbaldehyde (1.0 equiv, 10.0 mmol, 1.91 g)

  • 3-Methylmorpholine (1.2 equiv, 12.0 mmol, 1.21 g)

  • Pd2(dba)3 (0.02 equiv, 0.2 mmol, 183 mg)

  • RuPhos (0.04 equiv, 0.4 mmol, 186 mg)

  • Anhydrous Cs2CO3 (2.0 equiv, 20.0 mmol, 6.52 g)

  • Anhydrous Toluene (50 mL)

  • SiliaMetS® Thiol resin (5.0 equiv relative to Pd)

Step-by-Step Methodology:

  • System Inertion: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carbaldehyde, Pd2(dba)3, RuPhos, and Cs2CO3. Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validation Check: The solid mixture should appear deep red/purple (from Pd2(dba)3). If it turns black at this stage, moisture/oxygen has caused premature catalyst decomposition.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (50 mL) via syringe, followed by 3-methylmorpholine.

  • Catalyst Activation & Reaction: Heat the reaction mixture to 85°C in a pre-heated oil bath. Stir vigorously for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the UV peak (254 nm) for 4-bromothiophene-2-carbaldehyde is <1% relative to the product mass.

  • Palladium Scavenging: Cool the reaction mixture to 40°C. Add the SiliaMetS® Thiol resin directly to the crude mixture. Stir gently for 4 hours at 40°C.

  • Filtration & Extraction: Filter the mixture through a pad of Celite to remove the base salts and the Pd-bound resin. Wash the Celite pad thoroughly with ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde. Store immediately under Argon at -20°C.

References

  • "US20130116241A1 - Novel inhibitor compounds of phosphodiesterase type 10a", Google Patents.
  • "2-Chlorothiophene | 96-43-5", Benchchem.
  • "Transition Metal-Catalyzed Biaryl Atropisomer Synthesis via a Torsional Strain Promoted Ring-Opening Reaction", Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: Handling and Preserving 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized heterocyclic building blocks. 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is a critical, yet sensitive, intermediate often utilized in the synthesis of kinase inhibitors and advanced therapeutics.

Its structural features—an electron-rich thiophene ring, an oxidizable carbaldehyde, and a tertiary morpholine amine—create a trifecta of potential degradation liabilities. This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to maintain the integrity of your reagents.

Quantitative Stability Parameters

To prevent degradation, environmental exposure must be strictly controlled. Below is a summary of the critical storage parameters and the mechanistic consequences of deviating from them.

ParameterOptimal Condition / LimitMechanistic Consequence of Deviation
Storage Temperature 2–8 °C (Short term) / -20 °C (Long term)Accelerated thermal degradation and thiophene ring polymerization[1],[2].
Atmosphere Inert (Argon/Nitrogen)Radical-mediated autoxidation of the aldehyde to a carboxylic acid[3],[1].
Light Exposure Amber vial / Aluminum wrappedPhoto-catalyzed radical initiation leading to rapid peroxide formation[1].
Purity Threshold ≥ 95% (by HPLC at 280 nm)Accumulation of N-oxides and acids severely poisons downstream Pd-catalyzed cross-couplings.
Troubleshooting & FAQ

Q: What are the primary mechanisms driving the decomposition of this compound? A: The degradation of this specific molecule is multi-modal, driven by its distinct functional groups:

  • Aldehyde Autoxidation: The carbaldehyde group is highly susceptible to autoxidation in the presence of ambient oxygen and light, forming a thiophene-2-carboxylic acid derivative[3]. This radical process generates reactive peroxide intermediates.

  • Morpholine N-Oxidation: The peroxides generated during aldehyde autoxidation can subsequently oxidize the tertiary amine of the 3-methylmorpholine moiety, yielding a highly polar N-oxide.

  • Thiophene Polymerization: The electron-rich thiophene ring, further activated by the electron-donating morpholine substituent, can undergo oxidative polymerization under thermal stress or trace acidic conditions, leading to irreversible degradation[1].

DegradationPathways A 4-(3-methylmorpholin-4-yl) thiophene-2-carbaldehyde B Carboxylic Acid Derivative (Aldehyde Autoxidation) A->B O2, Light (Radical Initiation) C N-Oxide Derivative (Morpholine Oxidation) A->C Peroxides (from autoxidation) D Polymeric Byproducts (Thiophene Polymerization) A->D Heat, Trace Acid/Base

Mechanistic degradation pathways of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Q: My sample has changed from a pale yellow liquid/solid to a dark amber color. Is it still usable? A: A color shift to amber or brown is a classic visual indicator of trace thiophene polymerization and oxidation[1]. If the material remains fully soluble and no insoluble precipitates are observed, it may still be viable but requires analytical verification. However, if an insoluble dark precipitate is present, this indicates extensive polymeric byproducts[1]. In such cases, the batch should be discarded immediately, as these polymers will coat catalysts and inhibit subsequent synthetic steps.

Q: How can I analytically validate the integrity of the reagent before a critical reaction? A: We recommend a reverse-phase HPLC method to assess purity. Use a C18 column with an Acetonitrile/Water gradient and UV detection at 280 nm[1]. The intact aldehyde will elute sharply, while the more polar carboxylic acid and N-oxide degradation products will elute significantly earlier. Polymeric impurities often present as broad, late-eluting humps or may stick to the column entirely.

Workflow Start Visual Inspection (Color & Clarity) HPLC HPLC/LC-MS Analysis (Purity Check at 280 nm) Start->HPLC Clear, Pale to Amber Discard Discard Batch (Irreversible Polymerization) Start->Discard Heavy Insoluble Precipitate Decision Is Purity > 95%? HPLC->Decision Use Proceed with Synthesis Decision->Use Yes Purify Bisulfite Purification (Aldehyde Rescue) Decision->Purify No (80-95%) Decision->Discard No (<80%) Purify->HPLC Re-analyze

Experimental workflow for assessing and rescuing degraded thiophene-2-carbaldehyde derivatives.

Experimental Protocol: Self-Validating Bisulfite Purification

If HPLC indicates a purity between 80–95%, the compound can be rescued. Standard silica gel chromatography often struggles to separate the aldehyde from trace N-oxides due to streaking. Instead, utilize this bisulfite adduct protocol , which exploits the specific reactivity of the aldehyde, leaving N-oxides, acids, and polymers behind.

This protocol is designed as a self-validating system—each step contains a physical or analytical check to ensure the chemistry is proceeding as intended.

Step 1: Adduct Formation

  • Dissolve the degraded 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde in Ethyl Acetate (EtOAc) (approx. 10 mL/gram).

  • Add an equal volume of a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) and stir vigorously at room temperature for 2 hours.

  • Self-Validation Check: Spot the top organic layer on a TLC plate (UV 254 nm). The primary aldehyde spot should completely disappear, confirming quantitative conversion to the water-soluble bisulfite adduct.

Step 2: Impurity Washing

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Discard the organic layer (which now contains the non-aldehydic impurities, unreacted polymers, and N-oxides).

  • Wash the aqueous layer twice with fresh EtOAc to remove any residual lipophilic contaminants.

  • Self-Validation Check: Evaporate a 1 mL aliquot of the final EtOAc wash. A negligible residue confirms the aqueous layer is now completely free of organic-soluble impurities.

Step 3: Aldehyde Regeneration

  • Cool the aqueous layer to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) dropwise until the pH reaches 8–9. Caution: CO₂ gas will evolve.

  • Self-Validation Check: The aqueous solution will visibly turn cloudy as the free aldehyde is regenerated and oils out of the aqueous phase.

Step 4: Extraction and Verification

  • Extract the regenerated aldehyde with Dichloromethane (DCM) (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Perform a final HPLC analysis. The chromatogram must show a single sharp peak at 280 nm (>95% AUC), confirming successful rescue and the total removal of N-oxide and acid byproducts.

References
  • Source: chemheterocycles.
  • Source: benchchem.
  • Source: coleparmer.

Sources

Troubleshooting

Yield Optimization &amp; Alternative Synthetic Pathways Support Center

Welcome to the Technical Support Center for Synthetic Pathway Optimization. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Synthetic Pathway Optimization. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot low-yielding reactions and implement advanced synthetic alternatives.

Rather than relying on brute-force optimization of failing batch processes, this guide focuses on the causality of yield bottlenecks and provides actionable, self-validating methodologies for adopting Continuous Flow Chemistry, Biocatalysis, and Late-Stage Functionalization (LSF).

🔬 Frequently Asked Questions (FAQs): Diagnosing & Resolving Yield Bottlenecks

Q1: Why do traditional batch syntheses often suffer from low yields during scale-up, and how can I diagnose the root cause?

A: Low yields during scale-up are rarely due to the fundamental chemistry failing; they are typically caused by thermodynamic and mass transfer limitations . In a standard batch reactor, the surface-area-to-volume ratio decreases drastically as you scale up. If your reaction is highly exothermic, the cooling jacket cannot remove heat fast enough from the center of the vessel. This creates localized "hot spots." These hot spots provide the activation energy required for undesired, higher-energy side reactions, which consume your starting materials and directly reduce the yield of your target Active Pharmaceutical Ingredient (API).

Diagnosis: If your lab-scale (milligram) yields are >90% but your pilot-scale (gram/kilogram) yields drop below 60% with an increase in impurity profiles, you are likely facing a heat or mass transfer bottleneck.

Q2: How does Continuous Flow Chemistry resolve exotherm-induced yield drops?

A: Continuous flow chemistry transitions the reaction from a large, bulk vessel into microreactors or tubular coils. This geometry provides an exceptionally high surface-area-to-volume ratio (often 1000x greater than batch). Heat is dissipated almost instantaneously, allowing for strict isothermal control. By eliminating hot spots, you suppress side reactions and dramatically improve the yield and selectivity of the process. Furthermore, mixing is driven by diffusion across very short distances, ensuring that reactive intermediates are consumed by the desired pathway before they can degrade .

Q3: When should I abandon chemocatalysis in favor of biocatalysis for chiral centers?

A: You should transition to biocatalysis when transition-metal chemocatalysis (e.g., Rhodium or Ruthenium hydrogenation) requires harsh conditions, heavy metal remediation, or fails to achieve >99% enantiomeric excess (ee). Enzymes, such as engineered ω -transaminases, possess highly specific binding pockets that enforce strict stereocontrol. A landmark example is Merck’s synthesis of the antidiabetic drug sitagliptin. By utilizing directed evolution to engineer a transaminase, researchers replaced a low-yielding, high-pressure rhodium-catalyzed step. This alternative pathway increased the overall yield by over 10%, eliminated heavy metal waste, and achieved >99.95% ee .

Q4: How does Late-Stage Functionalization (LSF) bypass low-yielding de novo synthesis in Structure-Activity Relationship (SAR) studies?

A: In traditional drug discovery, modifying a single functional group on a complex scaffold often requires designing an entirely new de novo synthetic route. These multi-step linear syntheses compound yield losses at every step (e.g., a 10-step synthesis with 80% yield per step results in a ~10% overall yield). LSF utilizes highly selective C–H bond activation to directly install functional groups (like halogens, methyls, or fluorines) onto the fully elaborated core molecule in a single step. This truncates the pathway, drastically improving the final yield of the desired analog while preserving precious complex intermediates .

📊 Quantitative Data: Pathway Performance Comparison

The following table summarizes typical yield improvements and sustainability metrics when transitioning from traditional batch synthesis to alternative pathways.

Synthetic StrategyTypical Yield ImprovementE-factor (Waste/Product)Stereoselectivity (ee)Primary Causality for Improvement
Traditional Batch Baseline40 - 100+Variable (70-95%)N/A
Continuous Flow +15% to +30%5 - 10High (>95%)Instantaneous heat/mass transfer suppresses side reactions.
Biocatalysis +10% to +40%< 5Near Perfect (>99.9%)Enzyme binding pocket enforces strict geometric constraints.
Late-Stage Func. +40% (vs de novo)VariablePreserves existingTruncates multi-step linear pathways into a single step.

🗺️ Synthetic Pathway Decision Logic

DecisionTree Start Low Yield Detected in Target Synthesis Q1 Is the bottleneck stereoselectivity? Start->Q1 Q2 Is it an exothermic or mixing-limited step? Q1->Q2 No Bio Biocatalysis (e.g., Transaminases) Q1->Bio Yes Q3 Are you building analogs from scratch? Q2->Q3 No Flow Continuous Flow Chemistry Q2->Flow Yes LSF Late-Stage Functionalization Q3->LSF Yes

Decision matrix for selecting alternative synthetic pathways to optimize yield.

🛠️ Troubleshooting Guides & Experimental Protocols

Workflow A: Transitioning an Exothermic Reaction from Batch to Continuous Flow

When a batch reaction yields high levels of degradation byproducts due to thermal runaway, follow this protocol to transition to a continuous flow microreactor.

  • System Priming & RTD Validation (Self-Validating Step):

    • Action: Before introducing active reagents, pump a solvent stream through the reactor. Inject a pulse of tracer dye (e.g., phenolphthalein with a base) and monitor the output via an in-line UV-Vis spectrometer.

    • Validation: Analyze the Residence Time Distribution (RTD) curve. If the peak is broad, axial dispersion is occurring, which will dilute your reagents and lower the yield. Adjust flow rates and tubing diameters until a sharp, Gaussian RTD peak is achieved.

  • Reagent Preparation & Pumping:

    • Prepare Reagent A (e.g., electrophile) and Reagent B (e.g., nucleophile) in separate, degassed solvent reservoirs.

    • Use high-precision HPLC pumps to deliver the reagents at a calculated stoichiometric ratio into a T-mixer.

  • Thermal Control & Residence Time:

    • Submerge the microreactor coil in a temperature-controlled bath. Because of the high surface area, set the bath exactly to the target isothermal temperature (no need to over-cool as in batch).

    • Calculate the required reactor volume based on the specific flow rate to achieve the desired residence time (Reaction Time = Reactor Volume / Total Flow Rate).

  • In-Line Process Analytical Technology (PAT):

    • Integrate an in-line FTIR or ReactIR at the reactor outlet to monitor the disappearance of the starting material functional groups.

    • Causality: Continuous monitoring ensures that if a pump micro-fluctuates, the resulting drop in conversion is detected immediately, preventing the collection of low-yield product fractions.

FlowVsBatch cluster_batch Batch Process (Low Yield) cluster_flow Continuous Flow (High Yield) B1 Reagents Mixed in Bulk B2 Poor Heat Transfer & Hot Spots B1->B2 B3 Side Reactions & Degradation B2->B3 F1 Precise Pumping of Reagents F2 High Surface Area Microreactor F1->F2 F3 Controlled Exotherm & High Selectivity F2->F3

Mechanistic comparison of mass and heat transfer in batch versus continuous flow.

Workflow B: Implementing Enzymatic Catalysis for Chiral Amines

To bypass low-yielding asymmetric hydrogenation, implement an engineered ω -transaminase to convert a prochiral ketone into a chiral amine.

  • Enzyme and Cofactor Preparation:

    • Dissolve the engineered ω -transaminase in a buffered aqueous solution (typically pH 7.5 - 8.5).

    • Add Pyridoxal-5'-phosphate (PLP) as the catalytic cofactor. Causality: PLP acts as the electron sink and amine shuttle between the amine donor and the prochiral ketone substrate. Without PLP, the enzyme is inactive.

  • Substrate and Amine Donor Addition:

    • Introduce the prochiral ketone substrate. If it is highly hydrophobic, use a miscible organic co-solvent (e.g., DMSO or IPA up to 15% v/v) that the engineered enzyme can tolerate.

    • Add an excess of the amine donor (e.g., isopropylamine).

  • Thermodynamic Shifting (Self-Validating Step):

    • Action: Transaminase reactions are reversible. To drive the reaction to completion and maximize yield, you must remove the byproduct (e.g., acetone, if isopropylamine is used).

    • Validation: Run a parallel negative control lacking the amine donor. If product formation is detected via HPLC, background chemical contamination is occurring, invalidating the enzymatic yield metrics. If the control is clean, proceed to apply a mild vacuum or nitrogen sweep to the active reaction to volatilize and remove the acetone byproduct, shifting the equilibrium toward >99% yield.

📚 References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews.[Link]

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science.[Link]

  • Wencel-Delord, J., & Glorius, F. (2013). "C–H bond activation enables the rapid construction and late-stage diversification of functional molecules." Nature Chemistry.[Link]

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry data of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction By dissecting the spectral features of these model compounds, this guide will illustrate the influence of substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

By dissecting the spectral features of these model compounds, this guide will illustrate the influence of substitution on the thiophene ring, offering a predictive framework for the analysis of more complex derivatives such as the title compound. This approach is grounded in the fundamental principles of spectroscopic interpretation and is designed to equip researchers with the expertise to confidently assign structures and interpret data for this important class of heterocyclic aldehydes.

Core Principles of NMR and Mass Spectrometry for Thiophene-2-Carbaldehydes

The spectroscopic properties of thiophene-2-carbaldehydes are dictated by the interplay of the aromatic thiophene ring, the electron-withdrawing aldehyde group, and the nature of any substituents.

In ¹H NMR spectroscopy , the protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing nature of the aldehyde group deshields the ring protons, shifting them downfield. The coupling constants (J-values) between adjacent protons provide valuable information about their relative positions.

In ¹³C NMR spectroscopy , the carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (δ 180-195 ppm). The carbons of the thiophene ring resonate in the aromatic region (δ 120-150 ppm), with their precise chemical shifts influenced by the electronic effects of the substituents.

Mass spectrometry of these compounds, particularly under electron ionization (EI), typically reveals a prominent molecular ion peak (M⁺˙). The fragmentation patterns are often characterized by the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to the formation of stable thiophene-containing cations.

Comparative Spectral Analysis

To illustrate the impact of substitution on the spectral data, we will compare the experimentally reported data for thiophene-2-carbaldehyde, 4-methylthiophene-2-carbaldehyde, and 4-phenylthiophene-2-carbaldehyde.

Thiophene-2-carbaldehyde

This parent compound serves as our baseline for understanding the fundamental spectral features of this class of molecules.

Table 1: NMR and MS Data for Thiophene-2-carbaldehyde

Parameter¹H NMR (CDCl₃)¹³C NMR (CDCl₃)[1]Mass Spectrum (EI)
Structure alt text
Chemical Shifts (δ ppm) 9.95 (s, 1H, CHO)7.80-7.77 (m, 2H, H-3, H-5)7.22 (t, J = 4.3 Hz, 1H, H-4)[1]183.1 (CHO)144.0 (C-2)136.5 (C-5)135.2 (C-3)128.4 (C-4)[1]m/z (relative intensity) 112 (M⁺˙, 100%)111 (M-H, 95%)83 (M-CHO, 40%)58 (15%)39 (20%)

Analysis:

  • ¹H NMR: The aldehyde proton is the most deshielded, appearing as a singlet at 9.95 ppm. The thiophene protons H-3 and H-5 are in a similar chemical environment and appear as a multiplet, while H-4 is a triplet due to coupling with its two neighbors.

  • ¹³C NMR: The aldehyde carbon is, as expected, the most downfield signal. The quaternary carbon C-2, attached to the electron-withdrawing aldehyde, is also significantly deshielded.

  • Mass Spectrum: The molecular ion at m/z 112 is the base peak, indicating a stable molecule. The prominent M-1 peak (m/z 111) is characteristic of aldehydes and arises from the loss of the aldehydic proton. The fragment at m/z 83 corresponds to the loss of the formyl radical.

4-Methylthiophene-2-carbaldehyde

The introduction of an electron-donating methyl group at the 4-position is expected to influence the electron density of the thiophene ring and, consequently, the chemical shifts of the ring protons and carbons.

Table 2: NMR and MS Data for 4-Methylthiophene-2-carbaldehyde

Parameter¹H NMR¹³C NMRMass Spectrum (EI)
Structure alt text
Chemical Shifts (δ ppm) Predicted:~9.8 (s, 1H, CHO)~7.6 (s, 1H, H-5)~7.5 (s, 1H, H-3)~2.3 (s, 3H, CH₃)Predicted:~182 (CHO)~145 (C-4)~143 (C-2)~138 (C-5)~130 (C-3)~15 (CH₃)m/z (relative intensity) Predicted:126 (M⁺˙)125 (M-H)97 (M-CHO)

Note: Peer-reviewed experimental data for 4-methylthiophene-2-carbaldehyde was not available at the time of this guide's creation. The presented values are predictions based on established spectroscopic principles and data from similar compounds.

Predicted Analysis:

  • ¹H NMR: The methyl group protons would appear as a singlet around 2.3 ppm. The electron-donating effect of the methyl group would likely cause a slight upfield shift of the ring protons compared to the parent compound. H-3 and H-5 would now be singlets due to the absence of adjacent protons.

  • ¹³C NMR: The methyl carbon would appear upfield. The carbon to which it is attached (C-4) would be deshielded, while the other ring carbons might experience minor shifts.

  • Mass Spectrum: The molecular ion would be at m/z 126. The fragmentation pattern is expected to be similar to the parent compound, with major fragments corresponding to the loss of H• and •CHO.

4-Phenylthiophene-2-carbaldehyde

The phenyl group at the 4-position introduces a second aromatic system, which will have a significant impact on the NMR spectra and potentially the fragmentation in the mass spectrum.

Table 3: NMR and MS Data for 4-Phenylthiophene-2-carbaldehyde

Parameter¹H NMR¹³C NMRMass Spectrum (EI)
Structure alt text
Chemical Shifts (δ ppm) 9.95 (s, 1H, CHO)8.1 (s, 1H, H-5)7.8 (s, 1H, H-3)7.3-7.5 (m, 5H, Phenyl-H)[1]Predicted:~183 (CHO)~145 (C-4)~143 (C-2)~138 (C-5)~135 (Phenyl C-ipso)~129-126 (Phenyl C-H)~125 (C-3)m/z (relative intensity) 188 (M⁺˙)[1]Predicted:187 (M-H)159 (M-CHO)77 (C₆H₅⁺)

Analysis:

  • ¹H NMR: The aldehyde proton remains in a similar position. The thiophene protons, now without adjacent protons on the ring, appear as singlets. The phenyl protons appear as a multiplet in their characteristic region.

  • ¹³C NMR: The spectrum would be more complex due to the additional signals from the phenyl ring. The ipso-carbon of the phenyl ring (the one attached to the thiophene) would be a quaternary signal.

  • Mass Spectrum: The molecular ion is observed at m/z 188[1]. Key fragmentation pathways would likely involve the loss of H• and •CHO, similar to the other compounds. Additionally, fragmentation of the phenyl group could lead to a characteristic signal at m/z 77, corresponding to the phenyl cation.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.

NMR Sample Preparation and Data Acquisition

A well-defined workflow is crucial for obtaining reliable NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Filter solution into a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E Transfer to spectrometer F Lock and shim the magnetic field E->F G Acquire ¹H and ¹³C spectra F->G H Fourier transform FID G->H Raw data (FID) I Phase and baseline correction H->I J Reference spectrum (TMS at 0 ppm) I->J K Integrate and pick peaks J->K L L K->L Processed spectrum for analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

This systematic approach ensures consistency and accuracy in the obtained spectral data, which is paramount for correct structural elucidation.

Mass Spectrometry Sample Preparation and Analysis

The choice of ionization technique is critical in mass spectrometry. Electron ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like thiophene-2-carbaldehydes.

MS_Workflow A Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) B Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC inlet) A->B C Ionize the sample using Electron Ionization (EI) B->C D Separate the ions based on their mass-to-charge ratio (m/z) C->D E Detect the ions and generate the mass spectrum D->E F Analyze the molecular ion and fragmentation pattern E->F

Caption: General workflow for mass spectrometry analysis using electron ionization.

A key aspect of interpreting EI mass spectra is understanding the fragmentation pathways. For aromatic aldehydes, the following fragmentation is typical:

Fragmentation M⁺˙ M⁺˙ M-1⁺ M-1⁺ M⁺˙->M-1⁺ - H• M-29⁺ M-29⁺ M⁺˙->M-29⁺ - •CHO

Sources

Comparative

Comparative Reactivity Guide: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde vs. Alternative Aldehydes

For drug development professionals and synthetic chemists, understanding the nuanced reactivity of heterocyclic building blocks is paramount for predictable scale-up. 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, understanding the nuanced reactivity of heterocyclic building blocks is paramount for predictable scale-up. 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is a highly specialized intermediate. While standard thiophene aldehydes are ubiquitous in medicinal chemistry and materials science[1], the introduction of the sterically demanding, electron-donating 3-methylmorpholine moiety fundamentally alters the molecule's electrophilic profile.

This guide provides an objective, data-supported comparison of its reactivity against standard aldehydes, detailing the causality behind its chemical behavior and offering self-validating protocols for key synthetic transformations.

Structural Causality and Electronic Effects

The reactivity of the aldehyde group in substituted thiophenecarboxaldehydes is primarily governed by the electronic properties of the substituents on the aromatic ring[2]. Thiophene is an inherently electron-rich heterocycle. When a 3-methylmorpholine group is attached at the 4-position, it acts as a strong electron-donating group (EDG) via the resonance (+M effect) of its nitrogen lone pair.

This electron density is relayed through the conjugated thiophene pi-system to the formyl group, significantly reducing the electrophilicity of the carbonyl carbon[2]. Consequently, 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde is less susceptible to rapid nucleophilic attack compared to unsubstituted thiophene-2-carbaldehyde or benzaldehyde. While this blunted reactivity requires optimized, often harsher conditions for condensation reactions, it provides a distinct advantage: high stability against base-induced disproportionation (e.g., the Cannizzaro reaction) and excellent chemoselectivity[2].

ElectronicEffects N1 3-Methylmorpholine (Strong EDG) N2 Thiophene Core (Electron Rich) N1->N2 +M Resonance N3 Carbonyl Carbon (Reduced Electrophilicity) N2->N3 Inductive Relay N4 Slower Nucleophilic Addition Rates N3->N4 Kinetic Impact

Electronic effects of the 3-methylmorpholine group on aldehyde reactivity.

Comparative Reactivity Matrix

To facilitate synthetic planning, the following table benchmarks 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde against other common aldehydes across key reactivity metrics.

Aldehyde AnalogElectronic NatureRelative Carbonyl ElectrophilicityKnoevenagel Condensation RateReductive Amination (Imine Formation)
5-Nitro-2-thiophenecarboxaldehyde Strong EWGVery HighExtremely Fast (Minutes)Very Fast (Prone to over-reduction)
Benzaldehyde Neutral (Aromatic)HighFast (1-2 Hours)Fast
Thiophene-2-carbaldehyde Mild EDG (Heterocycle)ModerateModerate (2-4 Hours)Moderate
4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde Strong EDGLowSlow (Requires heat/strong base)Slow (Requires acid catalysis)

Validated Experimental Methodologies

Because of the reduced electrophilicity of the target molecule, standard protocols must be adapted. The following workflows are designed as self-validating systems, ensuring that intermediate milestones are met before proceeding to subsequent steps to prevent yield loss.

Protocol A: Knoevenagel Condensation

The rate-determining step in a Knoevenagel condensation is the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon[2]. For electron-rich aldehydes like our target, the reaction is significantly decelerated, necessitating elevated temperatures and a slightly stronger amine base catalyst.

Step-by-Step Workflow:

  • Setup: To a 25 mL round-bottom flask, add 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol), and absolute ethanol (10 mL)[2].

  • Catalysis: Add piperidine (0.2 mmol) rather than a weaker base to ensure sufficient enolate generation[2].

  • Reaction & Validation: Stir the mixture at 60°C. Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) every 2 hours. Do not cool the reaction until the aldehyde spot is completely consumed, which may take up to 8 hours due to the EDG effect.

  • Work-up: Once validated, cool the mixture in an ice bath. The highly conjugated product will precipitate. Collect via vacuum filtration and wash with cold ethanol[2].

Protocol B: Reductive Amination

Reductive amination is a critical transformation for chain extension and functionalization[3]. The sluggish imine formation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde presents a specific risk: if the reducing agent is added too early, it will prematurely reduce the unreacted aldehyde into an alcohol, drastically lowering the yield.

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and the primary/secondary amine (1.2 mmol) in 1,2-dichloroethane (DCE, 5 mL).

  • Activation: Add glacial acetic acid (1.1 eq) to protonate the carbonyl oxygen, artificially increasing its electrophilicity to counteract the morpholine group's EDG effect.

  • Validation Gate (Critical): Stir at room temperature for 2-4 hours. Self-Validation Check: Analyze an aliquot via LCMS. You must confirm >95% conversion to the imine/iminium intermediate before proceeding.

  • Reduction: Only after validation, add Sodium triacetoxyborohydride (STAB, 1.5 eq). STAB is chosen over NaBH4 because it is mild enough not to rapidly reduce any trace unreacted aldehyde, reacting selectively with the imine.

  • Quench: Stir for 12 hours, then quench with saturated aqueous NaHCO3 and extract with dichloromethane (DCM).

ReductiveAmination S1 1. Combine Aldehyde & Amine in DCE (0.2 M) S2 2. Add Acetic Acid (1.1 eq) to Activate Carbonyl S1->S2 S3 3. Stir at RT for 2-4h (Imine Formation) S2->S3 S4 4. VALIDATION GATE: Confirm Imine via LCMS S3->S4 S5 5. Add STAB (1.5 eq) for Mild Reduction S4->S5 S6 6. Quench with NaHCO3 & Extract (DCM) S5->S6

Self-validating step-by-step workflow for reductive amination.

Conclusion

While 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde shares the versatile thiophene core common in medicinal chemistry[1], its reactivity is heavily modulated by the electron-donating morpholine substituent. By understanding this electronic causality—specifically the reduced electrophilicity of the carbonyl carbon—researchers can proactively implement stronger catalysis and strict validation gates in their workflows, ensuring high yields in complex synthetic routes.

References

  • Title: Reactivity comparison of different substituted thiophenecarboxaldehydes Source: Benchchem URL: 2

  • Title: Comparing 3-Bromobenzo[b]thiophene-2-carbaldehyde with other thiophene aldehydes in synthesis Source: Benchchem URL: 3

  • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: National Center for Biotechnology Information (PMC) URL: 1

Sources

Validation

A Comparative Guide to the Biological Activity of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde Derivatives

This guide provides a comprehensive comparison of the biological activities of derivatives of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde. While direct experimental data for this specific parent compound is limite...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activities of derivatives of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde. While direct experimental data for this specific parent compound is limited in publicly available research, this document synthesizes findings from structurally similar thiophene-based compounds to provide a predictive and comparative analysis for researchers, scientists, and drug development professionals. We will delve into the known anticancer, antimicrobial, and enzyme-inhibiting properties of related molecules, offering a framework for understanding the potential of this chemical scaffold.

Introduction: The Thiophene-Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a thiophene ring with a morpholine moiety creates a chemical scaffold of significant interest in medicinal chemistry.[1][2][3][4] Thiophene, a five-membered aromatic ring containing a sulfur atom, is a well-established pharmacophore known for its diverse biological activities, including anticancer and antimicrobial properties.[5][6][7] The incorporation of a morpholine ring, a six-membered heterocycle, can enhance the pharmacological profile of a molecule by improving its pharmacokinetic properties and providing opportunities for crucial interactions with biological targets.[1][2][3][4][8] The aldehyde group at the 2-position of the thiophene ring in 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde offers a reactive site for further chemical modifications, allowing for the generation of a diverse library of derivatives.

Comparative Analysis of Biological Activities

Based on the available literature for structurally related compounds, derivatives of the 4-(morpholin-4-yl)thiophene-2-carbaldehyde scaffold are anticipated to exhibit a range of biological activities. The following sections compare the performance of similar compounds in key therapeutic areas.

Anticancer Activity

Thiophene and morpholine derivatives have independently shown significant promise as anticancer agents.[4][7] The combination of these two moieties in a single scaffold can lead to potent cytotoxic effects against various cancer cell lines. For instance, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have demonstrated cytotoxicity against A549, PC-3, MCF-7, and HepG2 cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[9] One of the most promising compounds from this series, compound 8d , exhibited excellent cytotoxicity with IC50 values ranging from 6.02 to 10.27 μM across the tested cell lines and showed moderate inhibitory activity against the PI3Kα enzyme.[9]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (8d )A549 (Lung)6.02[9]
PC-3 (Prostate)10.27[9]
MCF-7 (Breast)7.54[9]
HepG2 (Liver)8.33[9]
3-Aryl thiophene-2-aryl/heteroaryl chalcones (5a )HCT-15 (Colon)21 µg/mL[10]
2-Morpholino-4-anilinoquinoline derivative (3d )HepG2 (Liver)8.50[11]

Table 1: Anticancer Activity of Thiophene-Morpholine Analogs and Related Thiophene Derivatives.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] The inhibition of PI3Kα by a 4-morpholino-thienopyrimidine derivative suggests that this class of compounds may exert its anticancer effects by modulating this key pathway.[9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiophene_Derivative 4-Morpholino-thienopyrimidine Derivative Thiophene_Derivative->PI3K Inhibits

Figure 1: Simplified PI3K/Akt Signaling Pathway and the potential inhibitory action of 4-morpholino-thienopyrimidine derivatives.

Antimicrobial Activity

Thiophene-2-carbaldehyde derivatives have been investigated for their antibacterial and antifungal properties.[12][13] The incorporation of a morpholine moiety can further enhance this activity. For example, some thiophene-based heterocyclic compounds have demonstrated notable activity against various bacterial and fungal strains.[13] A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues revealed their efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli.[14]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Thiophene-2-carboxamide derivativesStaphylococcus aureus-[15]
Bacillus subtilis-[15]
Escherichia coli-[15]
Pseudomonas aeruginosa-[15]
Thiophene derivativesColistin-Resistant A. baumannii16-32 (MIC50)[12]
Colistin-Resistant E. coli8-32 (MIC50)[12]

Table 2: Antimicrobial Activity of Thiophene Derivatives. (Note: Specific MIC values for the carboxamide derivatives were not provided in the abstract, but the study indicated significant activity).

Enzyme Inhibitory Activity

Derivatives of thiophene have been shown to inhibit various enzymes. For instance, certain phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[16] A morpholin-4-yl derivative within this series was found to be the best inhibitor for GST with a Ki of 16.44±1.58 µM.[16]

Compound/Derivative ClassEnzymeKi (µM)Reference
(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanoneGlutathione S-transferase (GST)16.44 ± 1.58[16]
N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamideAcetylcholinesterase (AChE)19.88 ± 3.06[16]
methanoneButyrylcholinesterase (BChE)13.72 ± 1.12[16]

Table 3: Enzyme Inhibitory Activity of Thiophene Derivatives.

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments relevant to assessing the biological activity of novel thiophene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, the cytotoxic effect of the test compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sources

Comparative

Comparative Characterization Guide: Next-Generation PI3K/mTOR Inhibitors Derived from 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The PI3K/AKT/mTOR signaling pathway is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The PI3K/AKT/mTOR signaling pathway is a heavily validated target in oncology, regulating cellular proliferation, survival, and metabolism. First-generation PI3K inhibitors, such as GDC-0941 (Pictilisib), utilized an unsubstituted morpholine ring attached to a thieno[3,2-d]pyrimidine core to form a critical hydrogen bond with the kinase hinge region (1)[1]. However, clinical resistance often emerges via compensatory mTOR activation.

To overcome this, modern drug design has shifted toward dual PI3K/mTOR inhibitors. The introduction of the precursor 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (CAS 1564728-55-7) represents a critical structural evolution. By incorporating a chiral methyl group at the 3-position of the morpholine ring, researchers can synthesize novel thienopyrimidine derivatives that exhibit vastly improved dual-kinase targeting, metabolic stability, and pharmacokinetic profiles (2)[2].

The Structural Advantage: Why 3-Methylmorpholine?

The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor for the backbone amide of Val851 (PI3Kα) and Val2240 (mTOR). The addition of a methyl group—specifically the (R)-enantiomer—projects into a small, highly conserved hydrophobic pocket adjacent to the hinge region.

  • Causality: This steric bulk restricts the rotational freedom of the morpholine ring, locking it into the bioactive conformation. This reduces the entropic penalty upon binding and bridges the slight active-site differences between PI3K and mTOR, enabling potent dual inhibition (3)[3].

Comparative Performance Data

To objectively evaluate the impact of the 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde precursor, we compare the resulting novel (R)-3-methylmorpholine thienopyrimidine derivative against a standard unsubstituted morpholine analog.

ParameterStandard Thienopyrimidine (Unsubstituted Morpholine)Novel Thienopyrimidine ((R)-3-Methylmorpholine)Causality for Variance
PI3Kα IC₅₀ 3.0 nM1.2 nMChiral methyl group locks bioactive conformation, reducing entropic penalty.
mTOR IC₅₀ 580 nM8.5 nMMethyl group accesses hydrophobic pocket near Val2240, enabling dual inhibition.
Selectivity 193x (PI3K over mTOR)7.1x (Dual Inhibitor)Structural rigidity bridges the active site differences between PI3K/mTOR.
HLM Clearance 45.2 µL/min/mg12.4 µL/min/mgSteric hindrance from the methyl group shields the morpholine ring from oxidative metabolism.

Synthesis & Characterization Workflow

Synthesis_Workflow A 4-(3-Methylmorpholin-4-yl) thiophene-2-carbaldehyde B Cyclization (Amidine Condensation) A->B Step 1 C Thieno[3,2-d]pyrimidine Core B->C D C6-Functionalization (Suzuki/Buchwald) C->D Step 2 E Novel Dual PI3K/mTOR Inhibitor D->E Final Polish

Workflow for synthesizing PI3K/mTOR inhibitors from the 3-methylmorpholine thiophene precursor.

Protocol 1: Core Assembly & Characterization

Objective: Synthesize the thieno[3,2-d]pyrimidine core from the carbaldehyde precursor.

  • Electrophilic Condensation: React 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde with an amidine derivative in the presence of an oxidant (e.g., NaHSO₃) in DMAc at 120°C.

    • Causality: The carbaldehyde moiety serves as a highly reactive electrophilic center. Using an oxidant facilitates direct oxidative cyclization, bypassing unstable alcohol intermediates and ensuring high regioselectivity.

  • Self-Validating Check (LC-MS): Analyze the crude mixture via LC-MS.

    • Causality: The protocol is self-validating; the reaction must show a mass shift corresponding to the cyclized core (M-18). If the intermediate hydrated mass is present, the reaction requires extended heating to drive dehydration before proceeding to C6-functionalization.

Self-Validating Biological Evaluation Protocols

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 (Lipid Product) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTOR mTORC1 / mTORC2 AKT->mTOR Activates (via TSC1/2) Inhibitor 3-Methylmorpholine Thienopyrimidines Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Targeting

Mechanism of action for dual PI3K/mTOR inhibitors blocking downstream AKT signaling pathways.

Protocol 2: TR-FRET Kinase Profiling

Objective: Quantify precise PI3Kα and mTOR inhibition metrics.

  • Compound Titration: Serially dilute the synthesized compounds in 100% DMSO before transferring them to the aqueous assay buffer.

    • Causality: Direct dilution in aqueous buffers causes micro-aggregation of hydrophobic thienopyrimidines, leading to artificially inflated IC₅₀ values. Pure DMSO maintains monomeric dispersion.

  • TR-FRET Detection: Incubate with kinase, ATP, and a fluorescently labeled substrate, followed by TR-FRET detection.

    • Causality: Time-resolved fluorescence resonance energy transfer (TR-FRET) delays emission measurement by 50-100 microseconds. This eliminates the background auto-fluorescence common in conjugated aromatic systems like thienopyrimidines, ensuring high signal-to-noise ratios.

  • Self-Validating Check (Z'-Factor): Calculate the Z'-factor using positive (Wortmannin) and negative (DMSO) controls.

    • Causality: A Z' > 0.6 validates the assay's dynamic range. If the Wortmannin IC₅₀ falls outside the established 1-5 nM quality control range, the ATP/enzyme ratio is suboptimal, and the plate must be rejected.

Protocol 3: Cellular Target Engagement (pAKT/pS6)

Objective: Validate intracellular pathway inhibition in human cancer cell lines (e.g., MCF-7).

  • Starvation and Stimulation: Serum-starve cells for 12 hours, treat with the inhibitor for 1 hour, and stimulate with IGF-1 for 15 minutes.

    • Causality: Serum starvation synchronizes the cell cycle and lowers basal PI3K activity. IGF-1 stimulation provides a defined, robust activation of the pathway, ensuring the dynamic range of inhibition is measurable.

  • Self-Validating Check (Total Protein Normalization): Perform Western blotting, probing for Total AKT alongside pAKT (S473).

    • Causality: Normalizing the phosphorylated signal to total protein ensures that observed reductions are due to true kinase inhibition, rather than compound-induced cytotoxicity or uneven sample loading.

References

  • Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer." Journal of Medicinal Chemistry. 1

  • Wu, X., et al. (2017). "Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. 2

  • Zhao, L., et al. (2016). "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." PMC. 3

  • Al-Zaytoonah University Review. (2011). "Dual Inhibitors of PI3K/mTOR or mTOR-Selective Inhibitors: Which Way Shall We Go?" 4

Sources

Validation

A Comparative Guide to the Structural Validation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel compounds such as 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, a precise understanding of its atomic arrangement is paramount for elucidating structure-activity relationships (SAR), predicting biological interactions, and ensuring intellectual property claims. This guide provides an in-depth analysis of X-ray crystallography as the definitive method for the structural validation of this compound, offering a comparative perspective against other common analytical techniques.

The molecule in focus, a substituted thiophene derivative, belongs to a class of compounds with significant potential in medicinal chemistry.[1] Thiophene-based molecules are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug design.[2][3][4] Similarly, the morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of drug candidates.[5][6] The combination of these two heterocyclic systems in 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde necessitates a rigorous structural characterization to fully unlock its therapeutic potential.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of individual atoms can be determined.[7][8] This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior.[9][10]

Experimental Protocol: A Self-Validating Workflow

The successful X-ray crystallographic analysis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde hinges on a meticulous and self-validating experimental workflow. Each step is designed to ensure the integrity and accuracy of the final structure.

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step, requiring careful optimization of crystallization conditions.

  • Methodology :

    • Solvent Selection : The compound is dissolved in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. For thiophene and morpholine derivatives, solvents like ethanol, acetone, or mixtures with less polar solvents such as hexane are often employed.[8]

    • Crystallization Techniques :

      • Slow Evaporation : The saturated solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.

      • Vapor Diffusion : A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[8][11]

      • Slow Cooling : A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

    • Crystal Selection : A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope for analysis.[7][8]

  • Causality : The quality of the single crystal directly impacts the quality of the diffraction data and, consequently, the resolution and accuracy of the final structure. A well-ordered crystal will produce a sharp and well-resolved diffraction pattern.

The selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

  • Methodology :

    • Mounting : The crystal is carefully mounted on a glass fiber or a loop and placed on the goniometer head.

    • Cryo-cooling : The crystal is cooled to a low temperature (typically 100-120 K) using a stream of liquid nitrogen.[7][8] This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern.

    • Data Collection : The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated.[8] As the crystal rotates, a series of diffraction patterns are collected by a detector.[7]

  • Causality : The collection of a complete and redundant dataset is crucial for accurate structure determination. The rotation of the crystal ensures that all possible diffraction spots are recorded.

The collected diffraction data is processed to solve and refine the crystal structure.

  • Methodology :

    • Data Reduction : The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These are then corrected for experimental factors.[8]

    • Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement : The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

    • Validation : The final structure is validated using various crystallographic and chemical checks to ensure its quality and accuracy.[7]

  • Causality : The refinement process minimizes the difference between the experimental data and the theoretical model, leading to a highly accurate representation of the molecular structure.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in conjunction for a comprehensive characterization.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[7][9]Connectivity of atoms, chemical environment of nuclei, and dynamic processes in solution.Molecular weight and elemental composition.
Strengths Unambiguous and definitive structural determination.[9]Provides information about the structure in solution, which can be more biologically relevant.High sensitivity and accuracy in determining molecular weight.
Limitations Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution conformation.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.Does not provide information about the 3D structure or connectivity of atoms.
Application to the Target Molecule Provides the absolute configuration and conformational preferences of the 3-methylmorpholinyl and thiophene-2-carbaldehyde moieties.Confirms the connectivity of the atoms and provides insights into the rotational freedom around the single bonds in solution.Confirms the molecular formula and the presence of the expected isotopes.

Workflow for X-ray Crystallographic Validation

The following diagram illustrates the logical flow of the experimental and computational steps involved in the structural validation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde by X-ray crystallography.

X-ray Crystallography Workflow Workflow for Structural Validation by X-ray Crystallography cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_output Final Output synthesis Synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde purification Purification synthesis->purification crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure publication Publication & Database Deposition final_structure->publication

Caption: General workflow for small molecule X-ray crystallography.

Conclusion

The structural validation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde by single-crystal X-ray crystallography is an indispensable step in its development as a potential therapeutic agent or advanced material. The detailed atomic-level information provided by this technique is unparalleled and serves as a critical foundation for further research. While other analytical methods such as NMR and mass spectrometry provide valuable and complementary data, X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure. The rigorous and self-validating workflow outlined in this guide ensures the generation of accurate and reliable structural data, empowering researchers to make informed decisions in their scientific pursuits.

References

  • A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.
  • Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)pyridin-3-amine Derivatives. Benchchem.
  • Comparative Analysis of X-ray Crystallography Data for Substituted Benzothiophenes. Benchchem.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available from: [Link]

  • X-ray structures of thiophene-3-carbonyl derivatives. ResearchGate. Available from: [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. Available from: [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available from: [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC. Available from: [Link]

  • [4-(2-Aminoethyl)morpholine-κ2N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. International Union of Crystallography. Available from: [Link]

  • X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. Available from: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PMC. Available from: [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available from: [Link]

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Available from: [Link]

  • Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. Available from: [Link]

  • 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde. PMC. Available from: [Link]

  • X-ray crystallography: Assessment and validation of proteinsmall molecule complexes for drug discovery. ResearchGate. Available from: [Link]

  • Thiophene synthesis. Organic Chemistry Portal. Available from: [Link]

  • Application and Limitations of X-ray Crystallographic Data in Structure-Based Ligand and Drug Design. Duke University. Available from: [Link]

  • An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Central Asian Journal of Medical and Natural Science. Available from: [Link]

  • Synthesis of Thienothiophenes. Encyclopedia.pub. Available from: [Link]

  • (E)-2-(3-Oxo-3-phenylprop-1-en-yl)thiophene-3-carbaldehyde. International Union of Crystallography. Available from: [Link]

  • Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. PMC. Available from: [Link]

  • Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate. Available from: [Link]

Sources

Comparative

SAR Studies of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde Analogs: A Comparative Guide for Target-Directed Inhibitor Development

Executive Summary & Pharmacophore Rationale The compound 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (CAS: 1564728-55-7) serves as a highly versatile, bifunctional building block in modern drug discovery. It combi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (CAS: 1564728-55-7) serves as a highly versatile, bifunctional building block in modern drug discovery. It combines a reactive electrophilic center (the aldehyde) for rapid library generation with a privileged bicyclic-like pharmacophore (the 3-methylmorpholino-thiophene core).

In recent medicinal chemistry campaigns, this specific core has been aggressively evaluated across diverse therapeutic areas, most notably as an inhibitor of the Mycobacterium tuberculosis QcrB complex[1], a disruptor of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) interaction[2], and a hinge-binding motif in ATR/mTOR kinase inhibitors[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) of analogs derived from this scaffold against alternative bioisosteres. We will analyze the causality behind specific structural modifications—particularly how the 3-methyl substitution and the thiophene core dictate the delicate balance between target potency and metabolic stability.

Scaffold Comparison: Potency vs. Metabolic Liability

When developing analogs from 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, researchers must navigate a well-documented metabolic liability: the thiophene ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation[4]. However, replacing it arbitrarily often destroys target affinity.

The Role of the 3-Methylmorpholine Group

The addition of the 3-methyl group to the morpholine ring is not merely a lipophilic tweak; it fundamentally alters the conformational landscape of the molecule:

  • Kinase Selectivity (ATR/mTOR): The 3(S)-methyl or 3(R)-methyl stereocenter acts as a critical steric vector. In the development of ATR inhibitors like AZ20, the 3-methylmorpholine group projects into a specific hydrophobic pocket in the kinase hinge region, significantly enhancing affinity and selectivity over off-target kinases like PI3K[3].

  • Steric Shielding: The methyl group provides localized steric hindrance that can partially shield the adjacent thiophene ring from enzymatic oxidation, marginally improving the intrinsic clearance ( Clint​ ) compared to unsubstituted morpholine analogs[1].

Core Replacement SAR (Thiophene vs. Bioisosteres)

To objectively compare the performance of the 3-methylmorpholino-thiophene scaffold, we must look at its performance against phenyl and pyridyl bioisosteres. The data below synthesizes representative SAR findings from QcrB and GK-GKRP disruptor studies[4][5].

Table 1: Comparative SAR of Morpholino-Aryl Scaffolds

Scaffold CoreMorpholine SubstitutionTarget Potency (Representative)Microsomal Stability ( Clint​ )Key Advantage / Liability
Thiophene UnsubstitutedHigh (e.g., QcrB MIC < 1 µM)Poor (>100 µL/min/mg)Liability: Rapid CYP-mediated oxidation of the thiophene ring.
Thiophene 3-Methyl High (Kinase / QcrB) Moderate (~60 µL/min/mg) Advantage: Enhanced target binding via steric vectors; slight metabolic shielding.
Phenyl UnsubstitutedModerate (10-fold drop)Good (<30 µL/min/mg)Advantage: Overcomes thiophene oxidation, but sacrifices critical binding geometry.
Pyridyl 3-MethylHighExcellent (<15 µL/min/mg)Advantage: Optimal balance. The nitrogen lowers clogP, improving PK profiles[4].

SAR Optimization Logic & Mechanistic Pathways

The optimization of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde analogs requires a multi-parameter approach. Derivatization of the aldehyde (via reductive amination or Knoevenagel condensation) drives target specificity, while core modifications dictate pharmacokinetic survival.

SAR_Logic Start 4-(3-Methylmorpholin-4-yl) thiophene-2-carbaldehyde Morph Morpholine Modification (Stereospecific Methylation) Start->Morph Steric Tuning Core Core Replacement (Thiophene -> Pyridyl) Start->Core Bioisosterism Aldehyde Aldehyde Derivatization (Reductive Amination) Start->Aldehyde Library Synthesis Outcome1 Altered Kinase Hinge Binding (e.g., mTOR/ATR) Morph->Outcome1 Outcome2 Improved Microsomal Stability (Reduced CYP oxidation) Core->Outcome2 Outcome3 Target-Specific Potency (QcrB or GK-GKRP) Aldehyde->Outcome3

Caption: Logical workflow for optimizing the 3-methylmorpholino-thiophene scaffold.

When these analogs are optimized for anti-tubercular activity, they act as potent inhibitors of the QcrB complex, effectively shutting down the mycobacterial electron transport chain[1].

QcrB_Pathway NADH NADH Dehydrogenase MQ Menaquinone Pool NADH->MQ e- transfer QcrB QcrB Complex (Target) MQ->QcrB e- transfer CytC Cytochrome C Oxidase QcrB->CytC e- transfer ATP ATP Synthesis (Cell Survival) CytC->ATP Proton Gradient Inhibitor Morpholino-Thiophene Analogs Inhibitor->QcrB Blocks Activity

Caption: Mechanism of action for morpholino-thiophenes targeting the mycobacterial QcrB complex.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must utilize self-validating experimental systems. Below are the optimized protocols for synthesizing the analogs and evaluating their primary liability: microsomal stability.

Protocol 1: High-Throughput Reductive Amination of the Aldehyde Core

Because the thiophene ring is electron-rich, the aldehyde carbon is slightly less electrophilic than a standard benzaldehyde. The choice of reducing agent is critical to prevent premature reduction of the aldehyde to an alcohol before imine formation occurs.

Step-by-Step Methodology:

  • Imine Formation: In a 2-dram vial, dissolve 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde (1.0 eq, 0.5 mmol) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL).

    • Causality Check: DCE is preferred over methanol here to limit solvolysis of the intermediate iminium ion.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Stir at room temperature for 2 hours to ensure complete imine/iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, NaBH(OAc)3, 1.5 eq) in one portion.

    • Causality Check: STAB is chosen over NaBH4 because it is mild enough to selectively reduce the imine without reducing the unreacted starting aldehyde, acting as an internal yield-protection mechanism.

  • Quench & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3​ (3 mL). Extract with dichloromethane (3 x 3 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via LC-MS. The disappearance of the aldehyde peak (M+H = 212) and appearance of the product mass validates the protocol.

Protocol 2: Self-Validating Liver Microsomal Stability Assay

Given the known metabolic liability of the thiophene core[4], determining the intrinsic clearance ( Clint​ ) is mandatory. This protocol includes internal controls to validate the enzymatic activity of the microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized analog in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Integration: In parallel wells, prepare 1 µM solutions of Verapamil (high clearance control) and Warfarin (low clearance control). This validates that the microsomes are active but not hyper-reactive.

  • Microsome Addition: Add pooled human or rat liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality Check: A parallel set of wells must be run without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), validating the mechanism of clearance.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench by adding to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate Clint​ .

References

  • Cleghorn, L. A. T., et al. "Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • St. Jean, D. J., et al. "Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2. Leveraging Structure-Based Drug Design to Identify Analogues with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Foote, K. M., et al. "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2013. URL:[Link]

Sources

Validation

spectroscopic comparison of starting material and final product

Spectroscopic Reaction Monitoring in API Development: A Comparative Guide to Starting Material and Final Product Analysis In modern Active Pharmaceutical Ingredient (API) development, the transition from starting materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Reaction Monitoring in API Development: A Comparative Guide to Starting Material and Final Product Analysis

In modern Active Pharmaceutical Ingredient (API) development, the transition from starting material to final product must be monitored with absolute precision. Historically, this relied heavily on offline chromatographic techniques. Today, the implementation of Process Analytical Technology (PAT) allows scientists to monitor chemical transformations in real-time, providing deep mechanistic insights and ensuring batch-to-batch reproducibility as outlined in the [1].

This guide objectively compares the three primary spectroscopic modalities—Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—used to track the conversion of starting materials to final products, using a ubiquitous pharmaceutical reaction: Amide Bond Formation (the coupling of a carboxylic acid and a primary amine).

Mechanistic Causality: The Physics of Spectroscopic Shifts

To effectively utilize spectroscopic tools, one must understand the physical chemistry driving the spectral changes between the starting material and the final product.

  • FTIR (Vibrational Shifts): In an amide coupling, the starting carboxylic acid exhibits a strong C=O stretch at approximately 1710 cm⁻¹. Upon conversion to a secondary amide, this peak shifts to ~1650 cm⁻¹ (the Amide I band). The Causality: This shift is driven by the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance conjugation lowers the C=O bond order, which in turn reduces the force constant ( k ) of the bond. According to Hooke's Law for molecular vibrations, a lower force constant directly results in a lower vibrational frequency.

  • Raman (Polarizability): While FTIR excels at detecting changes in strong dipoles (like C=O), Raman spectroscopy is highly sensitive to changes in electron cloud polarizability[1]. The formation of the new C–N bond and the alteration of the skeletal backbone provide distinct scattering shifts. Raman is particularly advantageous when monitoring reactions in aqueous media or thick slurries where IR signals might be saturated.

  • High-Resolution ¹H-NMR (Magnetic Shielding): NMR provides definitive structural proof. The highly deshielded carboxylic acid proton (~11.0–12.0 ppm) vanishes during condensation. Simultaneously, a new amide proton emerges (~7.5–8.5 ppm). The exact chemical shift of this proton is dictated by the anisotropic deshielding effects of the adjacent carbonyl group and solvent hydrogen-bonding dynamics.

Comparative Analysis of Spectroscopic Modalities

No single technique provides a complete picture. A robust PAT strategy, as detailed in [2], utilizes these modalities orthogonally.

FeatureIn-situ FTIRIn-situ RamanOffline High-Res NMR
Primary Detection Target Changes in dipole moments (C=O, N-H, O-H).Changes in polarizability (C-C, C-N, aromatic rings).Nuclear spin states (Proton/Carbon environments).
Data Acquisition Speed Continuous (Every 15–60 seconds).Continuous (Every 30–120 seconds).Discrete (Minutes to hours depending on scans).
Sample Preparation None (Probe inserted directly into reactor).None (Probe inserted directly into reactor).High (Requires quenching, extraction, and deuterated solvent).
Best Used For... Real-time kinetic tracking; detecting transient intermediates.Monitoring reactions in aqueous solvents or heterogeneous slurries.Absolute structural confirmation; resolving complex stereochemistry.

Quantitative Data Summary: Starting Material vs. Product

The following table summarizes the quantitative spectroscopic signatures used to track the conversion of a generic carboxylic acid and primary amine to a secondary amide.

Spectroscopic ModalityTarget Bond / NucleusStarting Material SignatureFinal Product SignatureDiagnostic Utility
FTIR Carbonyl (C=O) Stretch~1710 cm⁻¹ (Strong, sharp)~1650 cm⁻¹ (Amide I, strong)Primary kinetic tracker for reaction completion.
FTIR N-H Bend / C-N StretchN/A~1550 cm⁻¹ (Amide II)Confirms specific formation of the amide linkage.
Raman Skeletal Backbone~1000 cm⁻¹ (Mono-sub ring)~1030 cm⁻¹ (Shifted)Tracks structural backbone changes without water interference.
¹H-NMR Acidic Proton (-OH)~11.0 – 12.0 ppm (Broad)DisappearsConfirms total consumption of the acid starting material.
¹H-NMR Amide Proton (-NH)N/A~7.5 – 8.5 ppm (Broad)Validates the structural identity of the final product.

Experimental Protocol: A Self-Validating Multi-Modal Workflow

To ensure scientific integrity, the reaction monitoring setup must be a self-validating system . This means the kinetic data generated by in-situ probes must be mathematically referenced to a dynamic baseline and orthogonally verified by an independent structural technique (NMR).

Step 1: System Initialization & Background Profiling

  • Insert the Attenuated Total Reflectance (ATR) FTIR probe and the fiber-optic Raman probe into the clean, empty reaction vessel.

  • Add the reaction solvent and desired coupling reagents (e.g., EDC/HOBt or HATU) without the starting materials.

  • Acquire background spectra for 15 minutes. Causality: This establishes a dynamic baseline, allowing the chemometric software to mathematically subtract solvent and coupling reagent peaks from the final kinetic model, preventing false-positive absorbance readings.

Step 2: Reactant Baseline Acquisition

  • Introduce the carboxylic acid starting material into the reactor.

  • Allow the system to equilibrate for 10 minutes. Record the static absorbance intensity of the ~1710 cm⁻¹ peak. This represents t=0 (0% conversion).

Step 3: Reaction Initiation & Real-Time Kinetic Tracking

  • Inject the primary amine to initiate the reaction.

  • Set the FTIR and Raman acquisition software to record spectra every 30 seconds.

  • Monitor the inverse relationship between the starting material (decay at 1710 cm⁻¹) and the final product (growth at 1650 cm⁻¹). The reaction is kinetically complete when the first derivative of the product growth curve reaches zero (the kinetic plateau).

Step 4: Orthogonal Validation (The Self-Validating Step)

  • Once the in-situ probes indicate the kinetic plateau, extract a 1.0 mL aliquot from the reactor.

  • Immediately quench the aliquot in cold aqueous NH4​Cl to halt any residual kinetics, extract with ethyl acetate, evaporate, and reconstitute in DMSO−d6​ .

  • Run a ¹H-NMR and ¹³C-NMR.

  • Validation Check: If the NMR shows >99% disappearance of the 11.5 ppm acid proton, the FTIR chemometric model is validated. If unreacted starting material is visible in the NMR, the FTIR kinetic model must be recalibrated for overlapping absorbance interferences.

Workflow Visualization

Multi-modal PAT workflow for real-time spectroscopic reaction monitoring and endpoint validation.

References

  • Chanda, A., Daly, A. M., Foley, D. A., LaPack, M. A., Mukherjee, S., Orr, J. D., Reid, G. L., Thompson, D. R., & Ward, H. W. (2014). Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development. Organic Process Research & Development, ACS Publications.[Link]

  • Chen, R., Bowles, D., Antosz, F., & Coutant, M. (2011). Practical Approaches in Applying Process Analytical Technology (PAT) Tools to Early Active Pharmaceutical Ingredient (API) Development. Pharmaceutical Outsourcing.[Link]

Sources

Comparative

A Comparative Guide to the Analysis of Regioisomers in the Synthesis of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The isomeric purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. The presence of regioisomers—structural isomers with the same molecular formula but differing in the spatial arrangement of substituents on a core scaffold—can significantly impact a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth analysis of the synthetic challenges and analytical solutions for managing regioisomerism in the preparation of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde, a key building block in medicinal chemistry.

The Genesis of Regioisomers: A Synthetic Perspective

The target molecule is typically synthesized via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[1][2] This powerful C-N bond-forming reaction couples an amine (3-methylmorpholine) with an aryl halide. The primary synthetic precursor is a di-substituted thiophene, such as 4-bromothiophene-2-carbaldehyde.

The principal source of regioisomeric impurities arises from the starting materials. Commercially available bromothiophene-2-carbaldehyde can contain the isomeric impurity, 5-bromothiophene-2-carbaldehyde. If present, this impurity will participate in the coupling reaction, leading to the formation of the undesired regioisomer, 5-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Figure 1. Synthetic pathways leading to the target molecule and its primary regioisomer.

Comparative Analytical Workflow for Regioisomer Resolution

A multi-pronged analytical approach is essential for the robust separation, identification, and quantification of these regioisomers. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating isomers with differing polarities.[3] The choice of stationary phase and mobile phase composition is critical for achieving baseline resolution between the 4-substituted (target) and 5-substituted (impurity) isomers.

ParameterRecommendation for Isomer SeparationRationale
Column C18 or Polar-RP (e.g., Phenyl-Hexyl)Provides excellent hydrophobic selectivity. Polar-embedded phases can offer alternative selectivity for heterocyclic compounds.[4]
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifierGradients are typically required. Acetonitrile often provides sharper peaks for aromatic compounds. A small amount of acid (e.g., 0.1% formic or phosphoric acid) improves peak shape.[4][5]
Detection UV-Vis (Photodiode Array - PDA)The thiophene chromophore allows for sensitive detection. A PDA detector is crucial for peak purity analysis and identifying co-eluting impurities.
Temperature 25-40 °CColumn temperature affects retention time and selectivity; it should be optimized and controlled.

Key Insight: The 5-substituted isomer is generally less polar than the 4-substituted isomer and will therefore have a longer retention time in a standard reversed-phase system. This is due to the proximity of the electron-withdrawing carbaldehyde group to the morpholine substituent in the 4-isomer, which can influence the overall molecular dipole moment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for unambiguous structure elucidation. The chemical shifts and, most importantly, the coupling constants (J-values) of the thiophene ring protons provide a clear signature for each regioisomer.[6][7]

Expected ¹H NMR Signatures (in CDCl₃):

  • Target: 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

    • The two thiophene protons will appear as two distinct singlets (or very narrow doublets, J < 1 Hz). One proton is at position 3 and the other at position 5.

    • The aldehyde proton (CHO) will be a singlet, typically around 9.8-10.0 ppm.[8]

    • The morpholine and methyl protons will appear in the aliphatic region.

  • Impurity: 5-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

    • The two thiophene protons at positions 3 and 4 will appear as two doublets with a characteristic coupling constant of approximately J = 3.5-4.5 Hz.

    • The aldehyde proton will also be a singlet in a similar region to the target molecule.

Table 1: Comparative NMR Data for Thiophene Ring Protons

IsomerThiophene Proton (Position)Expected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)
4-substituted (Target) H-3~7.8-8.1Singlet (or narrow d)
H-5~7.2-7.5Singlet (or narrow d)
5-substituted (Impurity) H-3~7.6-7.8Doublet, J ≈ 4.0 Hz
H-4~6.8-7.1Doublet, J ≈ 4.0 Hz

Note: Exact chemical shifts can vary based on solvent and concentration.

The absence of a significant coupling constant between the thiophene protons is a definitive indicator of the 2,4-disubstitution pattern in the target molecule.[8]

Figure 2. Integrated analytical workflow for isomer analysis.

Experimental Protocols

Protocol 1: HPLC Method for Regioisomer Separation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Kinetex® C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 10% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: ¹H NMR for Structural Verification
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

    • Ensure the spectral width covers the range from approximately -1 to 12 ppm.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate all signals to confirm proton counts.

    • Analyze the aromatic region (7.0-8.5 ppm) specifically for the presence of doublets (indicating the 5-substituted isomer) or singlets (indicating the 4-substituted target).

Conclusion and Best Practices

The control of regioisomeric purity in the synthesis of 4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde begins with the procurement and analysis of high-purity 4-bromothiophene-2-carbaldehyde. A robust analytical strategy, combining the separatory power of HPLC with the definitive structural insight of NMR, is non-negotiable for quality control. By implementing the comparative workflows and protocols detailed in this guide, researchers and drug development professionals can ensure the isomeric integrity of this critical synthetic intermediate, thereby upholding the principles of scientific rigor and product safety.

References

  • BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599-14617. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Bulman, M. (1969). A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes. Tetrahedron. [Link]

  • Trathnigg, B., & Kollenz, G. (2001). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes. Journal of Chromatography A. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Laperle, J. L., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895-903. [Link]

  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: A Tale of Two Moieties The toxicological profile of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde can be inferred from the known risks...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Tale of Two Moieties

The toxicological profile of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde can be inferred from the known risks of its primary structural components: thiophene-2-carbaldehyde and morpholine.

  • The Thiophene-2-Carbaldehyde Core: This aromatic aldehyde is known to be harmful if swallowed and can cause significant skin and eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1] Like many aldehydes, it is a combustible liquid.[3][4]

  • The Morpholine Substituent: Morpholine is a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact.[5][6][7] It is also flammable and can be toxic if absorbed through the skin or inhaled.[6][7] Long-term exposure to morpholine may result in liver and kidney damage.[5]

Given the combined potential for irritation, corrosivity, and toxicity, a stringent set of precautions is warranted when handling 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The following table outlines the recommended PPE, categorized by the level of protection required.

Protection Level Equipment Rationale
Primary Containment Chemical Fume HoodTo prevent inhalation of vapors, which may cause respiratory irritation or toxicity.[1][5]
Body Protection Flame-Resistant Lab CoatTo protect against splashes and in case of fire, as the compound is combustible.[8]
Chemical-Resistant ApronTo provide an additional layer of protection against corrosive splashes.
Hand Protection Double Gloving: Nitrile (inner), Neoprene or Butyl Rubber (outer)Nitrile gloves offer good dexterity and splash resistance for incidental contact.[8] The outer glove provides more robust protection against the potentially corrosive morpholine moiety. Always inspect gloves for integrity before use.[1]
Eye and Face Protection Chemical Splash GogglesTo protect against splashes that could cause serious eye irritation or burns.[1][9]
Face ShieldTo be worn in conjunction with goggles to protect the entire face from splashes, especially when handling larger quantities.[10]
Respiratory Protection NIOSH-approved Respirator (if not in a fume hood)Required if there is a risk of inhalation and work cannot be conducted in a fume hood. The specific cartridge type should be selected based on a formal risk assessment.[11][12]

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.

Preparation and Handling
  • Work Area Setup : Always handle 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde within a certified chemical fume hood to minimize inhalation exposure.[13] Ensure that an eyewash station and safety shower are readily accessible.[3][14]

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer : When weighing, use a balance inside the fume hood or in a ventilated enclosure. Use appropriate tools (spatula, etc.) to avoid direct contact.

  • Spill Prevention : Handle the compound over a tray or secondary containment to confine any potential spills.

In Case of a Spill
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Alert : Inform your supervisor and colleagues.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[13] Do not use combustible materials like paper towels.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Storage and Disposal: Managing the Lifecycle

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage
  • Container : Store in a tightly sealed, properly labeled container.[1][15]

  • Location : Keep in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][15]

  • Segregation : Store away from acids and other incompatible chemicals.

Disposal
  • Waste Collection : Collect all waste containing 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde in a designated, labeled hazardous waste container.

  • Disposal Method : This combustible material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[13]

  • Contaminated Materials : Dispose of any contaminated PPE, such as gloves, as hazardous waste.[1]

Emergency Procedures: Planning for the Unexpected

First Aid
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][15]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Workflow Diagrams

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Operation Verify Fume Hood Operation Don PPE Don PPE Verify Fume Hood Operation->Don PPE Prepare Spill Kit Prepare Spill Kit Don PPE->Prepare Spill Kit Weigh/Transfer in Hood Weigh/Transfer in Hood Prepare Spill Kit->Weigh/Transfer in Hood Perform Experiment Perform Experiment Weigh/Transfer in Hood->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Step-by-step workflow for the safe handling of the compound.

Spill Response Logic

Spill Spill Occurs Size Spill Size? Spill->Size Small Small Spill Size->Small Minor Large Large Spill Size->Large Major Contain Contain with Inert Material Small->Contain Evacuate Evacuate & Alert EHS Large->Evacuate Cleanup Collect & Dispose as HazWaste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Decision-making process for responding to a chemical spill.

References

  • Personal Protective Equipment (PPE). (2026, March 23). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Morpholine (HSG 92, 1995). (1995). International Programme on Chemical Safety (INCHEM). Retrieved from [Link]

Sources

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